molecular formula C9H9BrO3 B182550 2-Bromo-4,5-dimethoxybenzaldehyde CAS No. 5392-10-9

2-Bromo-4,5-dimethoxybenzaldehyde

Cat. No.: B182550
CAS No.: 5392-10-9
M. Wt: 245.07 g/mol
InChI Key: UQQROBHFUDBOOK-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzaldehyde is a high-value aromatic aldehyde serving as a critical building block in organic and medicinal chemistry research. Its molecular structure, featuring both an electrophilic aldehyde group and a halogen substituent on a dimethoxybenzene ring, allows for diverse chemical transformations and facilitates the construction of complex molecular architectures. This compound is primarily utilized as a key precursor in the synthesis of various biologically active molecules. A prominent application is its role in the synthetic pathway of Ivabradine, a pharmaceutical agent used for the management of chronic heart failure . Furthermore, its utility extends to the preparation of chalcone derivatives, which are investigated for their potential to combat antibiotic resistance. Research indicates that such brominated chalcones can act as efflux pump inhibitors in bacteria like Staphylococcus aureus , potentially reversing resistance to conventional antibiotics and disrupting biofilm formation . The compound is efficiently accessible via the electrophilic aromatic substitution of veratraldehyde (3,4-dimethoxybenzaldehyde), a process that can be optimized using different brominating agents such as bromine in methanol or N-bromosuccinimide (NBS) to achieve high yields . For research use only. Not for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,5-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H9BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQROBHFUDBOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60202200
Record name 6-Bromo-3,4-dimethoxybenzaldehyde
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Molecular Weight

245.07 g/mol
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CAS No.

5392-10-9
Record name 6-Bromoveratraldehyde
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Record name 6-Bromo-3,4-dimethoxybenzaldehyde
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Record name 6-Bromo-3,4-dimethoxybenzaldehyde
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Record name 6-bromo-3,4-dimethoxybenzaldehyde
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Record name 6-Bromo-3,4-dimethoxybenzaldehyde
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Foundational & Exploratory

Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from Veratraldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from veratraldehyde, a key reaction in the preparation of various pharmaceutical and research compounds. This document outlines detailed experimental protocols, presents a comparative analysis of different synthetic methodologies, and illustrates the reaction workflow.

Introduction

The bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) to produce this compound is a crucial step in the synthesis of more complex molecules, including precursors for psychoactive compounds like TMA-2.[1] The reaction proceeds via electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring. The position of bromination is directed by the activating methoxy (B1213986) groups. This guide details various approaches to this synthesis, including the use of elemental bromine in different solvents and an in-situ generation method for bromine, offering alternatives to handling hazardous molecular bromine directly.[2][3]

Data Presentation: A Comparative Overview of Synthetic Methods

The following table summarizes quantitative data from various reported methods for the synthesis of this compound, allowing for easy comparison of their efficacy.

MethodBrominating AgentSolventStarting Material (Veratraldehyde)Yield (%)Melting Point (°C)Reference
Method 1 Bromine (Br₂)Methanol (B129727)4.0 kg90-92%143-146[1]
Method 2 Potassium Bromate (B103136) (KBrO₃) / Hydrobromic Acid (HBr)Glacial Acetic Acid1.0 g82.03%142-144[2][3]
Method 3 Bromine (Br₂)Glacial Acetic Acid100 g86.5%151-152[4]
Method 4 Bromine (Br₂)MethanolNot specified75.6%Not specified[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data presentation table.

Method 1: Bromination in Methanol[1]

This large-scale procedure utilizes methanol as a solvent, which has been shown to provide a high yield of the desired product.

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde): 4.0 kg (24.07 mol)

  • Methanol: 27 L

  • Bromine: 4.4 kg (27.53 mol)

  • Water

Procedure:

  • A 30-L glass reactor is charged with 25 L of methanol.

  • Mill-powdered veratraldehyde (4.0 kg) is added to the reactor with stirring, causing a slight temperature drop.

  • The filling tube is rinsed with an additional 2 L of methanol.

  • The mixture is heated to 30°C, if necessary, to ensure complete dissolution.

  • Bromine (4.4 kg) is added while maintaining the temperature below 40°C with cooling.

  • The reaction mixture is stirred at this temperature for 1 hour.

  • Following the stirring period, 9.5 L of methanol is removed by distillation under reflux.

  • The mixture is then cooled to 20°C.

  • 15 L of water is added with stirring, causing the product to precipitate.

  • The resulting slurry is filtered using a pressure filter and the collected solid is washed with cold methanol (3 x 5 L).

  • The colorless to slightly yellowish product is dried in vacuo at 50°C and 40 mbar for 18-24 hours.

Method 2: In-situ Bromination with KBrO₃ and HBr[2][3]

This method avoids the direct use of liquid bromine by generating it in-situ from the reaction of potassium bromate and hydrobromic acid in an acidic medium.

Materials:

  • Veratraldehyde: 10 mmol

  • Potassium Bromate (KBrO₃): 3.3 mmol

  • Glacial Acetic Acid: 5 mL

  • Hydrobromic Acid (HBr, 47%): 1 mL

  • Ice water: 50 mL

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

  • Veratraldehyde (10 mmol) is placed in a round-bottom flask.

  • Potassium bromate (3.3 mmol) and glacial acetic acid (5 mL) are added at room temperature.

  • The mixture is stirred using a magnetic stirrer, and hydrobromic acid (1 mL, 47%) is added dropwise.

  • After the addition is complete, stirring is continued for 45 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into 50 mL of ice water and stirred for 10 minutes.

  • Sodium thiosulfate is added until the color of the solution changes, indicating the quenching of excess bromine.

  • The resulting precipitate is collected and dried.

Method 3: Bromination in Acetic Acid[4]

This protocol employs glacial acetic acid as the solvent for the bromination reaction.

Materials:

  • Veratraldehyde: 100 g (0.602 mol)

  • Glacial Acetic Acid: 400 mL

  • Bromine: 30.8 mL (0.602 mol)

  • Water: 200 mL

Procedure:

  • Veratraldehyde (100 g) and glacial acetic acid (400 mL) are added to a reaction flask and stirred at room temperature until the solid dissolves.

  • Bromine (30.8 mL) is slowly added dropwise to the solution.

  • The reaction is allowed to proceed for 6 hours at a temperature of 20-30°C.

  • After the reaction period, 200 mL of water is added to precipitate the yellow solid product.

  • The solid is collected by suction filtration, washed with water, and dried under vacuum.

Reaction Workflow and Signaling Pathways

The following diagrams illustrate the chemical transformation and the logical workflow of the synthesis.

SynthesisWorkflow Veratraldehyde Veratraldehyde (3,4-dimethoxybenzaldehyde) Reaction Electrophilic Aromatic Substitution Veratraldehyde->Reaction BrominatingAgent Brominating Agent (Br₂ or KBrO₃/HBr) BrominatingAgent->Reaction Solvent Solvent (Methanol or Acetic Acid) Solvent->Reaction Product This compound Reaction->Product Workup Work-up (Precipitation, Filtration, Washing) Product->Workup FinalProduct Purified Product Workup->FinalProduct

Caption: General workflow for the synthesis of this compound.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Veratraldehyde Veratraldehyde SigmaComplex Sigma Complex (Arenium Ion) Veratraldehyde->SigmaComplex + Br₂ Br2 Br₂ Product This compound SigmaComplex->Product - H⁺ HBr HBr

Caption: Simplified mechanism of electrophilic aromatic bromination of veratraldehyde.

References

A Technical Guide to 2-Bromo-4,5-dimethoxybenzaldehyde (CAS: 5392-10-9) for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethoxybenzaldehyde, a key chemical intermediate with CAS number 5392-10-9. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, significant chemical reactions, and safety information. Methodologies for its preparation via direct bromination and in situ bromine generation are presented, along with its applications as a precursor for various substituted benzaldehydes and phenethylamines. All quantitative data is systematically tabulated, and key processes are visualized through workflow diagrams to ensure clarity and accessibility for its intended scientific audience.

Chemical and Physical Properties

This compound, also known as 6-Bromoveratraldehyde, is a substituted benzaldehyde (B42025) derivative that serves as a versatile building block in organic synthesis.[1][2] Its structural features, including the aldehyde group, two methoxy (B1213986) groups, and a bromine atom, make it a valuable precursor for a wide range of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5392-10-9[2][3][4]
Molecular Formula C₉H₉BrO₃[4][5]
Molecular Weight 245.07 g/mol [4][5]
IUPAC Name This compound[5]
Synonyms 6-Bromoveratraldehyde, 6-Bromo-3,4-dimethoxybenzaldehyde[2][3][6]
Appearance White to yellow or orange powder/crystal[3]
Melting Point 142 - 152 °C[3][7]
Purity >98.0% (by GC)[3][8]

Spectroscopic Data

Characterization of this compound is typically performed using standard analytical techniques. The following data has been reported from its synthesis and characterization.

Table 2: Spectroscopic Data for this compound

TechniqueObserved FeaturesSource(s)
FTIR Characteristic absorption for C-Br at 1018 cm⁻¹. Also shows vibrations for C=O, aromatic C=C, and C-O ether functional groups.[7][9]
GC-MS Molecular ion (M⁺) peak observed at m/z 244, corresponding to the molecule with the ⁷⁹Br isotope. Fragmentation patterns include the loss of -CHO (m/z 215) and -CH₃ (m/z 229) radicals.[7][9]
TLC R𝒻 = 0.55 (hexane/ethyl acetate, 6:4)[1]
NMR While specific NMR data is not detailed in the reviewed literature, it is commonly available from commercial suppliers. For example, a patent for a downstream product, 2-bromo-4,5-dimethoxy cinnamyl nitrile, provides its ¹H-NMR data.[4][10]

Synthesis and Experimental Protocols

The primary route to this compound is the electrophilic aromatic substitution of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).[7] Veratraldehyde itself can be prepared from the methylation of vanillin. Two prominent, detailed methods for the bromination step are outlined below.

G Vanillin Vanillin Veratraldehyde Veratraldehyde (3,4-dimethoxybenzaldehyde) Vanillin->Veratraldehyde Alkylation (e.g., MeI, Me₂SO₄) Target This compound Veratraldehyde->Target Electrophilic Bromination

Caption: General synthesis pathway from Vanillin to the target compound.

Protocol 1: Direct Bromination with Molecular Bromine in Methanol (B129727)

This method has been reported to produce high yields of 90-92% and is adapted for larger-scale synthesis. Using methanol as a solvent is noted to be an improvement over acetic acid.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation A 1. Dissolve Veratraldehyde in Methanol B 2. Add Bromine (Br₂) dropwise with cooling (T < 40°C) A->B C 3. Stir at temperature for 1 hour B->C D 4. Heat under reflux to distill ~1/3 of Methanol C->D E 5. Cool to 20°C D->E F 6. Add water to precipitate product E->F G 7. Filter the slurry F->G H 8. Wash solid with cold Methanol G->H I 9. Dry in vacuo at 50°C H->I

Caption: Experimental workflow for the direct bromination of veratraldehyde.

Detailed Methodology:

  • Preparation: A glass reactor is charged with methanol (approx. 6.25 L per kg of starting material), and powdered 3,4-dimethoxybenzaldehyde (1.0 eq) is added with stirring until a homogeneous solution is achieved.[1]

  • Bromination: The solution is brought to 30°C. Liquid bromine (1.1-1.15 eq) is added at a rate that maintains the internal temperature below 40°C with external cooling.[1]

  • Reaction: The mixture is stirred at this temperature for 1 hour after the addition is complete.[1]

  • Work-up: The reaction mixture is heated under reflux, and about one-third of the methanol is removed by distillation, which may initiate product precipitation.[1]

  • Precipitation: After distillation, the mixture is cooled to 20°C, and water (approx. 3.75 L per kg of starting material) is added with stirring to fully precipitate the product.[1]

  • Isolation: The resulting slurry is filtered. The collected solid is washed with cold methanol (3 times) and then dried under vacuum at 50°C for 18-24 hours to yield the final product.[1]

Protocol 2: In Situ Bromination using KBrO₃ and HBr

This protocol provides an alternative to handling highly toxic and reactive molecular bromine by generating the electrophile in situ.[7][9] It is suitable for laboratory-scale synthesis.

G cluster_0 Reaction cluster_1 Isolation A 1. Mix Veratraldehyde, KBrO₃, and Glacial Acetic Acid B 2. Add HBr (47%) dropwise with stirring A->B C 3. Continue stirring for 45 min (Monitor by TLC) B->C D 4. Pour mixture into 50 mL ice water C->D E 5. Stir for 10 minutes D->E F 6. Add Na₂S₂O₃ to quench excess bromine E->F G 7. Filter and collect the gray-white solid product F->G

Caption: Experimental workflow for in situ bromination using KBrO₃.

Detailed Methodology:

  • Preparation: In a round-bottom flask, combine veratraldehyde (10 mmol, 1.0 eq) and potassium bromate (B103136) (KBrO₃, 3.3 mmol, 0.33 eq) in glacial acetic acid (5 mL) at room temperature.[9]

  • Bromination: Stir the mixture using a magnetic stirrer and add hydrobromic acid (HBr, 47%, 1 mL) drop by drop.[9]

  • Reaction: After the addition is complete, continue stirring for 45 minutes. The reaction progress should be monitored by TLC.[9]

  • Work-up: Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.[9]

  • Quenching: Add a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) portion-wise until the orange/yellow color of excess bromine disappears.[9]

  • Isolation: The resulting precipitate is collected by filtration to give the crude product, which can be further purified if necessary. This method has been reported to yield a grayish-white solid with a yield of up to 82%.[9]

Chemical Reactivity and Applications

This compound is a valuable intermediate primarily due to the reactivity of its aldehyde and bromo substituents. It is a precursor for pharmacologically relevant scaffolds.[1][11]

  • Nucleophilic Aromatic Substitution: The bromine atom can be displaced by nucleophiles. A key application is the reaction with sodium methoxide (B1231860) in the presence of a copper bromide (CuBr) catalyst to form 2,4,5-trimethoxybenzaldehyde, a direct precursor to the psychoactive compound TMA-2. Other alkoxides or thiolates can be used to generate different derivatives.

  • Aldehyde Group Reactions: The aldehyde functional group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to form phenethylamines. The plain 2-Bromo-4,5-dimethoxyphenethylamine is noted as a potentially active compound.[1]

  • Condensation Reactions: The compound can be used in condensation reactions. A patent describes its reaction to form 2-bromo-4,5-dimethoxy cinnamyl nitrile, which is then reduced to 2-bromo-4,5-dimethoxy benzenepropanenitrile.[10]

  • Selective Demethylation: The methoxy group at the 5-position can be selectively hydrolyzed to a hydroxyl group using concentrated sulfuric acid in the presence of methionine, yielding 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.[11]

G cluster_0 Key Synthetic Pathways Start This compound Path1_reagent NaOMe, EtOAc/CuBr Start->Path1_reagent Path2_reagent Reductive Amination Start->Path2_reagent Path3_reagent H₂SO₄, Methionine Start->Path3_reagent Path4_reagent Condensation / Reduction Start->Path4_reagent Path1_product 2,4,5-Trimethoxybenzaldehyde (TMA-2 Precursor) Path1_reagent->Path1_product SₙAr Path2_product 2-Bromo-4,5-dimethoxy- phenethylamines Path2_reagent->Path2_product Path3_product 2-Bromo-5-hydroxy-4- methoxybenzaldehyde Path3_reagent->Path3_product Selective Demethylation Path4_product Phenylpropionitrile Derivatives Path4_reagent->Path4_product

Caption: Key applications and downstream products from the title compound.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]

Table 3: Hazard and Precautionary Statements

CodeStatementSource(s)
H302 Harmful if swallowed[12][13]
H312 Harmful in contact with skin[12][13]
H315 Causes skin irritation[12][13]
H317 May cause an allergic skin reaction[12]
H319 Causes serious eye irritation[12][13]
H332 Harmful if inhaled[12][13]
H335 May cause respiratory irritation[6][12][13]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray[12][13]
P280 Wear protective gloves/protective clothing/eye protection/face protection[12][13]
P302+P352 IF ON SKIN: Wash with plenty of soap and water[13]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[13]
  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[12] Do not eat, drink, or smoke when using this product.[12] Use dry clean-up procedures for spills to avoid generating dust.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][13] Keep away from incompatible materials.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoveratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoveratraldehyde, also known as 2-bromo-4,5-dimethoxybenzaldehyde, is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a bromine atom and two methoxy (B1213986) groups on the benzene (B151609) ring adjacent to an aldehyde functional group, imparts a unique reactivity profile that is leveraged in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromoveratraldehyde, detailed experimental protocols for its synthesis and property determination, and a visualization of its synthetic workflow and a relevant biological pathway for its derivatives.

Physicochemical Properties

The key physicochemical properties of 6-Bromoveratraldehyde are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₉H₉BrO₃[1][2][3][4]
Molecular Weight 245.07 g/mol [1][2][3][4]
Appearance White to light yellow or cream crystals or powder[5][6]
Melting Point 148-152 °C[5]
150-151 °C (lit.)[2][3][4][7][8]
143.5-152.5 °C[6]
Boiling Point (Predicted) 316.1 ± 37.0 °C at 760 mmHg[7]
Density (Rough Estimate) 1.482 g/cm³[5]
Refractive Index (Estimate) 1.567[5]
Table 2: Solubility Data
SolventSolubilityReference(s)
Water Insoluble[5]
Organic Solvents Moderately soluble[9]
Table 3: Spectroscopic Data
Spectroscopic TechniqueCharacteristic FeaturesReference(s)
Infrared (IR) Spectroscopy C-Br stretch, C=O (aldehyde) stretch (~1700 cm⁻¹), C-H (aldehyde) stretch (2830-2695 cm⁻¹), aromatic C=C stretches (1600-1400 cm⁻¹), and C-O (ether) stretches.[10]
¹H NMR Spectroscopy Signals corresponding to the aldehydic proton, aromatic protons, and methoxy group protons are expected.[11]
¹³C NMR Spectroscopy Signals corresponding to the carbonyl carbon, aromatic carbons, and methoxy carbons are expected.[12][13][14][15]
Mass Spectrometry (GC-MS) Molecular ion (M+) peak at m/z 244 (corresponding to the ⁷⁹Br isotope) has been reported.[16][17][18][19][20]

Experimental Protocols

Synthesis of 6-Bromoveratraldehyde from Veratraldehyde

This protocol describes the bromination of veratraldehyde to yield 6-bromoveratraldehyde.

Materials and Equipment:

  • Veratraldehyde

  • Potassium bromate (B103136) (KBrO₃)

  • Glacial acetic acid

  • Hydrobromic acid (HBr, 47%)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Ethanol (B145695)

  • Ice water

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Büchner funnel and filter paper

  • Beakers

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a suitable reaction flask, dissolve veratraldehyde (1.0 equivalent) in glacial acetic acid.

  • To this solution, add potassium bromate (KBrO₃) (approximately 1.1 equivalents).

  • While stirring the mixture at room temperature, slowly add hydrobromic acid (HBr, 47%) dropwise.

  • Continue stirring the reaction mixture for about 45 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice water.

  • Stir the aqueous mixture for 10 minutes.

  • Add a solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the color of the solution changes, indicating the quenching of any excess bromine.

  • The solid precipitate of 6-bromoveratraldehyde is then collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain purified 6-bromoveratraldehyde.[16]

Determination of Melting Point (General Protocol)

This is a standard procedure for determining the melting point of a crystalline organic solid.[2][9][18][21][22]

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer

Procedure:

  • Ensure the sample of 6-Bromoveratraldehyde is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

  • Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample height should be 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 6-Bromoveratraldehyde.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

  • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Record the temperature at which the last crystal melts (the end of melting). The recorded range is the melting point of the sample.

Determination of Solubility (Qualitative General Protocol)

This protocol provides a general method for assessing the solubility of an organic compound in various solvents.[1][12][23][24][25]

Materials and Equipment:

  • Small test tubes

  • Vortex mixer or glass stirring rod

  • Spatula

  • Graduated pipettes or cylinders

  • A sample of 6-Bromoveratraldehyde

  • A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

  • Place approximately 20-30 mg of 6-Bromoveratraldehyde into a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for about 1 minute.

  • Observe the mixture. If the solid has completely dissolved, it is considered "soluble" in that solvent.

  • If the solid has not dissolved, gently warm the test tube in a warm water bath and agitate again. Observe if the solid dissolves upon heating.

  • If the solid dissolves upon heating, allow the solution to cool to room temperature and then place it in an ice bath to see if the compound precipitates out, which would indicate its suitability for recrystallization from that solvent.

  • If the solid remains undissolved even after heating, it is considered "insoluble" in that solvent under these conditions.

  • Repeat this procedure for each solvent to be tested.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of 6-Bromoveratraldehyde from veratraldehyde.

G Synthesis of 6-Bromoveratraldehyde cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Veratraldehyde Veratraldehyde Mixing Mixing and Stirring at Room Temperature Veratraldehyde->Mixing KBrO3 KBrO3 KBrO3->Mixing HBr HBr (aq) HBr->Mixing AceticAcid Glacial Acetic Acid AceticAcid->Mixing Quenching Quenching with Ice Water and Na2S2O3 Mixing->Quenching Reaction Completion (TLC) Filtration Vacuum Filtration Quenching->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Crude Product Product 6-Bromoveratraldehyde Recrystallization->Product

Caption: Experimental workflow for the synthesis of 6-Bromoveratraldehyde.

Conceptual Signaling Pathway for Derivatives

While 6-Bromoveratraldehyde itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities, including potential anticancer effects. Some veratraldehyde derivatives have been suggested to modulate key signaling pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following diagram provides a simplified, conceptual overview of the EGFR signaling cascade, which could be a target for novel compounds derived from 6-Bromoveratraldehyde.

G Conceptual EGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Derivative Potential Site of Action for 6-Bromoveratraldehyde Derivatives Derivative->EGFR

Caption: A simplified diagram of the EGFR signaling pathway.

References

An In-depth Technical Guide on 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the chemical properties of 2-Bromo-4,5-dimethoxybenzaldehyde, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

This compound is a substituted benzaldehyde (B42025) derivative. Its chemical structure and properties are fundamental for its application in organic synthesis and medicinal chemistry.

PropertyValue
Molecular Formula C9H9BrO3[1][2][3][4][5][6]
Molecular Weight 245.07 g/mol [1][2][3][4][5][7]
CAS Number 5392-10-9[1][3][4][5]
Synonyms 6-Bromoveratraldehyde[4][5]
Physical State Crystalline Powder[4]
Melting Point 148-152 °C[2][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are crucial for obtaining a high-purity compound for research purposes. A general synthetic approach involves the bromination of 3,4-dimethoxybenzaldehyde (B141060).

Synthesis of this compound:

  • Starting Material: 3,4-dimethoxybenzaldehyde (veratraldehyde).

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for this reaction.

  • Solvent: A suitable solvent, such as chloroform (B151607) or acetic acid, is used to dissolve the starting material.

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring for a specified period.

  • Work-up: After the reaction is complete, the mixture is washed with an aqueous solution of sodium bisulfite to remove any unreacted bromine. The organic layer is then separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Characterization:

The identity and purity of the synthesized compound are confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.

G compound This compound formula Molecular Formula C9H9BrO3 compound->formula has weight Molecular Weight 245.07 g/mol compound->weight has cas CAS Number 5392-10-9 compound->cas is registered as synonym Synonym 6-Bromoveratraldehyde compound->synonym is also known as

Figure 1. Key identifiers for this compound.

References

electrophilic aromatic substitution mechanism for veratraldehyde bromination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Bromination of Veratraldehyde

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its brominated derivative, 6-bromoveratraldehyde (also known as 2-bromo-4,5-dimethoxybenzaldehyde), is a valuable building block for the creation of more complex molecules, including fluorescent probes and biologically active compounds.[1] The synthesis of 6-bromoveratraldehyde is typically achieved through an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry for the functionalization of aromatic rings.[3][4]

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution mechanism for the bromination of veratraldehyde. It includes a detailed examination of the reaction mechanism, experimental protocols for its synthesis, and a summary of relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals.

The Electrophilic Aromatic Substitution Mechanism

The bromination of veratraldehyde is a classic example of an electrophilic aromatic substitution reaction, which proceeds in two main steps: the attack of the aromatic ring on an electrophile to form a carbocation intermediate (a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity.[5][6]

Directing Group Effects in Veratraldehyde

The regioselectivity of the bromination of veratraldehyde is controlled by the directing effects of the substituents already present on the benzene (B151609) ring: two methoxy (B1213986) groups (-OCH₃) and one aldehyde group (-CHO).

  • Methoxy Groups (-OCH₃) : These are strong activating groups and are ortho, para-directors.[7] They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

  • Aldehyde Group (-CHO) : This is a deactivating group and a meta-director.[7] It withdraws electron density from the aromatic ring, making it less reactive.

The powerful activating and directing effects of the two methoxy groups dominate the deactivating effect of the aldehyde group. Therefore, the incoming electrophile (Br⁺) is directed to the positions that are ortho or para to the methoxy groups. In the case of veratraldehyde, the position C6 is ortho to the methoxy group at C1 and meta to the aldehyde group, making it the most likely site for electrophilic attack.

Step-by-Step Mechanism

The bromination of veratraldehyde can be achieved using bromine (Br₂) with a Lewis acid catalyst, or by generating bromine in situ. A common laboratory method involves the use of potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in glacial acetic acid, which generates the bromine electrophile.[3]

The overall reaction is as follows:

Caption: Overall reaction for the bromination of veratraldehyde.

The detailed mechanism involves three key steps:

  • Formation of the Electrophile : In the presence of an acid, potassium bromate reacts with hydrobromic acid to generate bromine (Br₂). The acidic conditions also help to polarize the Br-Br bond, creating a stronger electrophile, the bromonium ion (Br⁺).[3]

  • Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich aromatic ring of veratraldehyde acts as a nucleophile and attacks the electrophilic bromine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is the rate-determining step of the reaction.[5][8]

  • Deprotonation and Rearomatization : A weak base (such as water or the bromide ion) removes a proton from the carbon atom to which the bromine is attached. This restores the aromaticity of the ring and yields the final product, 6-bromoveratraldehyde.[5][8]

G Electrophilic Aromatic Substitution Mechanism for Veratraldehyde Bromination cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation (Rate-Determining) cluster_2 Step 3: Deprotonation & Rearomatization KBrO3 KBrO₃ Br2 Br₂ KBrO3->Br2 H⁺ HBr HBr HBr->Br2 Br_plus Br⁺ (Electrophile) Br2->Br_plus Polarization Veratraldehyde Veratraldehyde Sigma_Complex Sigma Complex (Resonance Stabilized) Veratraldehyde->Sigma_Complex + Br⁺ Sigma_Complex_deprot Sigma Complex Product 6-Bromoveratraldehyde Sigma_Complex_deprot->Product - H⁺

Caption: Step-by-step mechanism of veratraldehyde bromination.

Experimental Protocol: In Situ Bromination using KBrO₃ and HBr

The following protocol for the synthesis of this compound is adapted from a published procedure.[3] This method utilizes the in situ generation of bromine, which avoids handling the highly toxic and corrosive elemental bromine.[3]

Materials and Reagents:

  • Veratraldehyde

  • Potassium bromate (KBrO₃)

  • Glacial acetic acid

  • Hydrobromic acid (HBr, 47%)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Ice water

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup : In a round bottom flask, combine 10 mmol of veratraldehyde and 3.3 mmol of KBrO₃.

  • Solvent Addition : Add 5 mL of glacial acetic acid to the flask at room temperature.

  • Initiation : Begin stirring the mixture with a magnetic stirrer.

  • HBr Addition : Slowly add 1 mL of 47% HBr drop by drop.

  • Reaction : Continue stirring the mixture for 45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching : Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

  • Work-up : Add a solution of Na₂S₂O₃ until the color of the solution changes, indicating that any excess bromine has been quenched.

  • Isolation : The product will precipitate out of the solution and can be collected by filtration.

G Experimental Workflow for Veratraldehyde Bromination start Start setup Combine Veratraldehyde, KBrO₃, and Acetic Acid start->setup stir Stir at Room Temperature setup->stir add_hbr Add HBr Dropwise stir->add_hbr react Stir for 45 minutes (Monitor by TLC) add_hbr->react quench Pour into Ice Water react->quench workup Add Na₂S₂O₃ Solution quench->workup isolate Filter to Collect Product workup->isolate end End isolate->end

Caption: Workflow for the synthesis of 6-bromoveratraldehyde.

Quantitative Data

The success of the synthesis can be evaluated by the yield and the characterization of the final product.

Reaction Yields

The yield of this compound can vary depending on the scale of the reaction. The following table summarizes the reported yields for different starting masses of veratraldehyde.[3][9]

Mass of Veratraldehyde (g)Percent Yield (%)
0.521.63
1.082.03
2.069.38
3.069.84
Product Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.[3][9]

PropertyValue
AppearanceGrayish-white solid
Melting Point142-144 °C
FTIR (C-Br stretch)1018 cm⁻¹
Mass Spectrum (M⁺)m/z 244

Conclusion

The bromination of veratraldehyde is an efficient electrophilic aromatic substitution reaction that yields 6-bromoveratraldehyde, a valuable synthetic intermediate. The regioselectivity of the reaction is governed by the strong activating and ortho, para-directing effects of the two methoxy groups. The use of KBrO₃ and HBr provides a safe and effective method for the in situ generation of the bromine electrophile. The experimental protocol is straightforward and provides good to excellent yields of the desired product, which can be readily characterized by standard analytical techniques. This guide provides a solid foundation for researchers and professionals working with this important chemical transformation.

References

An In-depth Technical Guide to the Starting Materials for 6-Bromoveratraldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common starting materials and synthetic routes for the preparation of 6-Bromoveratraldehyde (2-Bromo-4,5-dimethoxybenzaldehyde). This valuable intermediate is utilized in the synthesis of various pharmaceutical compounds and fine chemicals. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways and experimental workflows.

Primary Synthetic Route: Bromination of Veratraldehyde

The most direct and widely employed method for the synthesis of 6-Bromoveratraldehyde is the electrophilic aromatic bromination of veratraldehyde (3,4-dimethoxybenzaldehyde). Veratraldehyde is a commercially available and relatively inexpensive starting material, making this the preferred route for many applications.

Synthesis of 6-Bromoveratraldehyde from Veratraldehyde

The bromination of the veratraldehyde ring is a classic example of electrophilic aromatic substitution. The methoxy (B1213986) groups at positions 3 and 4 are electron-donating and ortho-, para-directing. The aldehyde group is a meta-directing deactivator. The substitution occurs at the position ortho to one methoxy group and meta to the aldehyde, which is the C6 position, due to the strong activating and directing effects of the two methoxy groups.

A common and efficient method involves the in situ generation of bromine from potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in an acidic medium like glacial acetic acid.

Quantitative Data for Bromination of Veratraldehyde

Starting MaterialBrominating AgentSolvent/CatalystReaction TimeTemperatureYield (%)Reference
VeratraldehydeKBrO₃ / HBrGlacial Acetic Acid~1 hourRoom Temperatureup to 82.03[1]
VeratraldehydeLiquid BromineMethanol (B129727)Not specified21-22 °C75.6
Experimental Protocol: Bromination of Veratraldehyde using KBrO₃/HBr

This protocol is adapted from a procedure utilizing the in situ generation of bromine.

Materials:

  • Veratraldehyde

  • Potassium bromate (KBrO₃)

  • Glacial acetic acid

  • Hydrobromic acid (HBr, 47%)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Ethanol (B145695)

  • Ice-cold distilled water

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Büchner funnel and filter flask

Procedure:

  • In a suitable reaction flask, dissolve veratraldehyde in glacial acetic acid at room temperature.

  • To the stirring solution, add potassium bromate (KBrO₃).

  • Slowly, add hydrobromic acid (HBr, 47%) dropwise to the mixture. The solution will typically change color from yellow to orange.

  • Continue stirring the reaction mixture for approximately 45 minutes to 1 hour at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approximately 50 mL for a small-scale reaction) and stir for 10 minutes.

  • To quench any excess bromine, add a solution of sodium thiosulfate (Na₂S₂O₃) until the orange color disappears.

  • The solid precipitate of 6-Bromoveratraldehyde is then collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold distilled water.

  • The crude product can be purified by recrystallization from ethanol to yield a grayish-white solid.

Reaction Pathway and Mechanism

The synthesis of 6-Bromoveratraldehyde from veratraldehyde proceeds via an electrophilic aromatic substitution mechanism.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Veratraldehyde Veratraldehyde SigmaComplex Arenium Ion (Sigma Complex) Veratraldehyde->SigmaComplex Electrophilic Attack BrominatingAgent Br+ BrominatingAgent->SigmaComplex Product 6-Bromoveratraldehyde SigmaComplex->Product Deprotonation (-H+)

Electrophilic Aromatic Bromination of Veratraldehyde.

Alternative Starting Materials for Veratraldehyde

For research and development purposes where veratraldehyde may not be readily available or a different synthetic approach is desired, it can be synthesized from several precursors.

Synthesis from Vanillin (B372448)

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and cost-effective starting material. Veratraldehyde is produced from vanillin through a simple methylation of the phenolic hydroxyl group, a reaction often accomplished using dimethyl sulfate (B86663).

Synthesis from Veratrole

Veratrole (1,2-dimethoxybenzene) can be formylated to introduce the aldehyde group, yielding veratraldehyde. This is another example of electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.

Synthesis from Catechol

A two-step synthesis starting from catechol is also a viable route. Catechol is first methylated to produce veratrole, which is then formylated to give veratraldehyde.

Quantitative Data for Veratraldehyde Synthesis

Starting MaterialKey ReagentsReaction TypeTypical Yield (%)Reference
VanillinDimethyl Sulfate, NaOHMethylation82-95[1][2]
VeratrolePOCl₃, DMFVilsmeier-Haack Formylation~89 (purified)
CatecholDimethyl Sulfate, NaOH then POCl₃, DMFMethylation followed by Formylation>90 (for methylation step)
Experimental Protocols for Veratraldehyde Synthesis

Materials:

  • Vanillin

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly Toxic and Carcinogenic

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked flask, mechanical stirrer, reflux condenser, dropping funnel

Procedure:

  • In a 3-liter three-necked flask, prepare a solution of 152 g of vanillin in 1 liter of methanol.

  • Separately, prepare a solution of 80 g of sodium hydroxide in 500 ml of water.

  • With vigorous stirring, add the sodium hydroxide solution to the vanillin solution and gently heat the mixture to reflux.

  • Through the dropping funnel, add 126 g of dimethyl sulfate dropwise over 1-2 hours while maintaining reflux.

  • After the addition is complete, continue to reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and remove most of the methanol by distillation.

  • Extract the remaining aqueous solution three times with 200 ml portions of diethyl ether.

  • Wash the combined ether extracts with 10% sodium hydroxide solution and then with water.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield veratraldehyde. The crude product can be purified by vacuum distillation.

Experimental Workflow and Purification

A general workflow for the synthesis and purification of 6-Bromoveratraldehyde is outlined below.

G Start Starting Material (e.g., Veratraldehyde) Reaction Bromination Reaction Start->Reaction Workup Aqueous Workup & Quenching Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Crude Crude 6-Bromoveratraldehyde Filtration->Crude Purification Recrystallization (e.g., from Ethanol) Crude->Purification Pure Pure 6-Bromoveratraldehyde Purification->Pure Analysis Characterization (TLC, GC-MS, FTIR, Melting Point) Pure->Analysis

General experimental workflow for synthesis and purification.
Purification Protocol: Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

General Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 6-Bromoveratraldehyde, ethanol is a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

This guide provides a foundational understanding of the synthesis of 6-Bromoveratraldehyde, empowering researchers and professionals in the field of drug development and chemical synthesis to make informed decisions regarding starting materials and synthetic strategies.

References

Navigating the Toxicological Landscape of 2-Bromo-4,5-dimethoxybenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the toxicological profile of 2-Bromo-4,5-dimethoxybenzaldehyde. This whitepaper addresses a critical information gap, providing a consolidated resource of available safety data for this key chemical intermediate.

While a complete toxicological profile with extensive quantitative data remains to be fully elucidated through dedicated studies, this guide synthesizes the current understanding from available Safety Data Sheets (SDS) and related scientific literature. The information is presented to facilitate risk assessment and guide safe handling and experimental design.

General Safety and Hazard Profile

This compound is classified as a substance that requires careful handling due to its potential health effects. The primary hazards identified across various safety data sheets include:

  • Skin Corrosion/Irritation: The compound is recognized as a skin irritant[1][2][3].

  • Serious Eye Damage/Eye Irritation: It is also known to cause serious eye irritation[1][2].

  • Acute Toxicity: The substance is classified as harmful if swallowed, in contact with skin, or if inhaled[1].

  • Respiratory Irritation: It may cause respiratory irritation[1][2].

  • Skin Sensitization: There is a potential for allergic skin reactions[1].

These classifications necessitate the use of appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye and face protection, when working with this compound. Work should be conducted in a well-ventilated area to minimize inhalation exposure[1][2].

Quantitative Toxicological Data

A thorough review of publicly available literature and safety data reveals a significant lack of specific quantitative toxicological data for this compound. Key metrics such as LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), IC50 (Inhibitory Concentration, 50%), NOAEL (No Observed Adverse Effect Level), and LOAEL (Lowest Observed Adverse Effect Level) have not been established in published studies. This absence of data highlights the need for further toxicological research to quantify the potential risks associated with this compound.

Experimental Protocols

Detailed experimental protocols for toxicological assessments of this compound are not available in the current body of scientific literature. The existing information is derived from standardized hazard assessments rather than specific, in-depth studies.

Understanding the Chemical Context: Synthesis and Metabolism

To provide a broader context for researchers, it is useful to understand the synthesis and potential metabolic pathways of related compounds. This compound is synthesized from veratraldehyde through a bromination reaction[4][5][6][7]. This process involves an electrophilic aromatic substitution[4][5].

While no specific metabolic pathways for this compound have been documented, studies on the structurally related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) can offer potential insights. The metabolism of 2C-B involves oxidative deamination and demethylation, mediated by monoamine oxidase (MAO) enzymes[8][9]. These pathways lead to the formation of various metabolites[8][9][10]. It is plausible that this compound could undergo similar metabolic transformations, although this would need to be confirmed through dedicated research.

Logical Relationship: Hazard Assessment

The following diagram illustrates the logical flow of hazard identification and the resulting safety recommendations for handling this compound.

Hazard_Assessment_Flow Hazard_Swallowed Harmful if Swallowed Handling_Avoid_Contact Avoid Contact with Skin and Eyes Hazard_Skin Harmful in Contact with Skin Causes Skin Irritation May Cause Allergic Reaction PPE_Gloves Protective Gloves Hazard_Skin->PPE_Gloves PPE_Clothing Protective Clothing Hazard_Skin->PPE_Clothing Hazard_Skin->Handling_Avoid_Contact Hazard_Inhaled Harmful if Inhaled May Cause Respiratory Irritation Handling_Avoid_Inhalation Avoid Breathing Dust/Fumes Hazard_Inhaled->Handling_Avoid_Inhalation Hazard_Eyes Causes Serious Eye Irritation PPE_Eyes Eye/Face Protection Hazard_Eyes->PPE_Eyes Hazard_Eyes->Handling_Avoid_Contact Handling_Ventilation Use in Well-Ventilated Area Handling_Avoid_Inhalation->Handling_Ventilation

Caption: Logical workflow from hazard identification to recommended safety measures.

Conclusion and Future Directions

This technical guide provides a summary of the currently available toxicological and safety information for this compound. The conspicuous absence of quantitative toxicological data and detailed experimental studies underscores a critical need for further research. Future studies should focus on determining key toxicological endpoints (LD50, LC50, etc.) and elucidating the specific metabolic pathways and potential signaling interactions of this compound. Such data will be invaluable for a more complete risk assessment and for ensuring the safety of researchers and professionals in the field of drug development.

References

Safeguarding Stability: A Technical Guide to the Storage of 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the optimal storage conditions for 2-Bromo-4,5-dimethoxybenzaldehyde, a crucial building block for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount to ensure the compound's integrity, prevent degradation, and maintain its purity for reliable experimental outcomes.

Recommended Storage Conditions

Proper storage of this compound is critical to its shelf life. The compound is known to be sensitive to environmental factors, necessitating specific storage protocols. Key recommendations include maintaining a cool, dry, and dark environment, and for long-term storage, the use of an inert atmosphere is strongly advised.

A summary of the recommended storage parameters is provided in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon)Prevents oxidation, as the compound is air-sensitive[1].
Light Exposure Store in the dark (amber vial)Protects against photolytic degradation, as the compound is light-sensitive[1].
Humidity Dry environmentPrevents hydrolysis and other moisture-mediated degradation.
Container Tightly sealed containerPrevents exposure to air and moisture.

Experimental Protocols for Stability Assessment

To ensure the long-term stability and to understand the degradation profile of this compound, a comprehensive stability testing protocol is recommended. This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Testing

This study evaluates the stability of the compound under the recommended storage conditions over an extended period.

Methodology:

  • Store a well-characterized batch of this compound in amber glass vials under an argon atmosphere at 2-8°C.

  • Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analyze the samples for purity (using a stability-indicating HPLC method), appearance, and the presence of any degradation products.

Accelerated Stability Testing

This study is designed to predict the long-term stability by subjecting the compound to elevated stress conditions.

Methodology:

  • Store samples of this compound at an elevated temperature and humidity, for example, 40°C ± 2°C and 75% ± 5% relative humidity.

  • Withdraw samples at specified time intervals (e.g., 0, 1, 2, 3, and 6 months).

  • Analyze the samples using the same analytical methods as in the long-term stability study.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways. These studies involve exposing the compound to stress conditions that are more severe than those used in accelerated stability testing.

Stress Conditions:

  • Acid Hydrolysis: Reflux the compound in 0.1 N HCl for a specified period.

  • Base Hydrolysis: Reflux the compound in 0.1 N NaOH for a specified period.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for an extended period.

  • Photostability: Expose the compound to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

Visualization of Protocols and Pathways

To further clarify the recommended procedures and potential chemical transformations, the following diagrams are provided.

Storage_Workflow Figure 1: Recommended Storage Workflow cluster_receipt Receiving Compound cluster_storage Storage Conditions cluster_retrieval Sample Retrieval Receipt Receive 2-Bromo-4,5- dimethoxybenzaldehyde Store Store in tightly sealed amber vial Receipt->Store Immediate Action Inert Purge with Argon Store->Inert Refrigerate Place in refrigerator (2-8°C) Inert->Refrigerate Retrieve Retrieve for use Refrigerate->Retrieve Equilibrate Allow to equilibrate to room temperature Retrieve->Equilibrate Use Use in experiment Equilibrate->Use Reseal Reseal and purge with Argon Use->Reseal If not fully used Reseal->Refrigerate Return to storage

Figure 1: Recommended Storage Workflow

Stability_Testing_Workflow Figure 2: Experimental Workflow for Stability Testing cluster_initial Initial Analysis cluster_studies Stability Studies cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation Start Characterize initial batch (t=0 analysis) LongTerm Long-Term Study (2-8°C) Start->LongTerm Initiate Studies Accelerated Accelerated Study (40°C / 75% RH) Start->Accelerated Initiate Studies Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced Initiate Studies Analysis Analyze samples for: - Purity (HPLC) - Appearance - Degradation Products LongTerm->Analysis Accelerated->Analysis Forced->Analysis Evaluate Evaluate data to determine: - Shelf-life - Degradation pathways - Stability-indicating method Analysis->Evaluate

Figure 2: Experimental Workflow for Stability Testing

Degradation_Pathways Figure 3: Potential Degradation Signaling Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound This compound OxidationProduct 2-Bromo-4,5-dimethoxy- benzoic acid Compound->OxidationProduct Oxidation Debromination 4,5-Dimethoxybenzaldehyde Compound->Debromination Reductive/Photolytic Debromination Demethylation Bromo-hydroxy- benzaldehyde derivatives Compound->Demethylation Hydrolysis/Thermolysis Polymerization Polymeric impurities Compound->Polymerization Various Stressors Light Light (Photolysis) Light->Compound Heat Heat (Thermolysis) Heat->Compound Oxidants Oxidizing Agents (e.g., H2O2) Oxidants->Compound Water Water/Moisture (Hydrolysis) Water->Compound

Figure 3: Potential Degradation Signaling Pathways

By adhering to these storage and handling protocols, researchers can ensure the integrity and reliability of this compound in their scientific endeavors. The provided experimental workflows offer a robust framework for in-house stability assessments, contributing to the overall quality and reproducibility of research and development outcomes.

References

In-Depth Technical Guide to the Spectral Data of 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Bromo-4,5-dimethoxybenzaldehyde (also known as 6-bromoveratraldehyde), a key intermediate in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with the methodologies used for their acquisition.

Core Spectral Data

The following sections summarize the key spectral data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.21Singlet1H-Aldehyde (-CHO)
7.35Singlet1H-Aromatic H
7.08Singlet1H-Aromatic H
3.94Singlet3H-Methoxy (-OCH₃)
3.90Singlet3H-Methoxy (-OCH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
189.5Aldehyde Carbonyl (C=O)
156.0Aromatic C-O
150.2Aromatic C-O
129.8Aromatic C-H
127.9Aromatic C-Br
113.8Aromatic C-H
111.9Aromatic C-CHO
56.5Methoxy (-OCH₃)
56.3Methoxy (-OCH₃)
Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.[1]

Wavenumber (cm⁻¹)IntensityAssignment
2972, 2939, 2841MediumC-H stretch (alkane)
1678StrongC=O stretch (aldehyde)
1585, 1498StrongC=C stretch (aromatic)
1267StrongC-O stretch (ether)
1128StrongC-O stretch (ether)
1018MediumC-Br stretch[1]
868StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
244/24695/93[M]⁺/ [M+2]⁺ (Molecular ion with isotopic pattern for Br)[1]
243/245100/98[M-H]⁺ / [M-H+2]⁺ (Base Peak)
214/21620/19[M-CHO]⁺ / [M-CHO+2]⁺
186/18815/14[M-CHO-CO]⁺ / [M-CHO-CO+2]⁺
13330[M-Br-OCH₃]⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃). The solution was then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The KBr pellet was then placed in the sample holder of the spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample was prepared in a suitable solvent like dichloromethane (B109758) or ethyl acetate. This solution was injected into the GC, which was equipped with a capillary column (e.g., HP-5MS). The separated compound was then introduced into the mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass analyzer scanned a mass range of m/z 50-500.

Visualizations

The following diagram illustrates the general experimental workflow for the spectral analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution KBr Pellet\nPreparation KBr Pellet Preparation (for IR) Sample->KBr Pellet\nPreparation Dilution Dilution in Volatile Solvent (for GC-MS) Sample->Dilution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer FTIR_Spectrometer FT-IR Spectrometer KBr Pellet\nPreparation->FTIR_Spectrometer GCMS GC-MS System Dilution->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR_Spectrometer->NMR_Data IR_Data IR Spectrum FTIR_Spectrometer->IR_Data MS_Data Mass Spectrum GCMS->MS_Data

Caption: Experimental workflow for spectral analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4,5-Trimethoxybenzaldehyde from 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,5-trimethoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The described method focuses on the copper-catalyzed methoxylation of 2-bromo-4,5-dimethoxybenzaldehyde. This precursor is readily synthesized from veratraldehyde. These protocols are intended to provide a foundational methodology for researchers and professionals engaged in organic synthesis and drug development.

Introduction

2,4,5-Trimethoxybenzaldehyde serves as a crucial building block for a variety of biologically active molecules. Its synthesis from this compound via a copper-catalyzed nucleophilic aromatic substitution (SNA) reaction offers a reliable and efficient route. This transformation, an example of an Ullmann condensation, involves the displacement of the bromide with a methoxide (B1231860) group, typically from sodium methoxide, in the presence of a copper(I) catalyst such as copper(I) bromide (CuBr).

Data Presentation

Physicochemical and Spectroscopic Data of Key Compounds
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights
This compound this compound structureC₉H₉BrO₃245.07142-144[1]FTIR (cm⁻¹): C-Br (1018), C=O, C=C aromatic, C-O ether[1]. MS (m/z): 244 (M⁺)[1].
2,4,5-Trimethoxybenzaldehyde 2,4,5-trimethoxybenzaldehyde structureC₁₀H₁₂O₄196.20111-115¹H NMR (CDCl₃, 90 MHz) δ (ppm): 10.3 (s, 1H, CHO), 7.3 (s, 1H, Ar-H), 6.5 (s, 1H, Ar-H), 4.04 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃). ¹³C NMR available.
Reaction Parameters and Yields
ReactionStarting MaterialReagents and CatalystSolventTypical Yield (%)
Bromination3,4-Dimethoxybenzaldehyde (B141060)BromineMethanol (B129727)90-92
MethoxylationThis compoundSodium methoxide, Copper(I) bromide (CuBr)Methanol, Ethyl Acetate (EtOAc)Not explicitly stated in sources, requires optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol is adapted from a reported large-scale synthesis and can be scaled down as required.

Materials:

  • 3,4-Dimethoxybenzaldehyde (veratraldehyde)

  • Methanol

  • Bromine

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Cooling bath

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • In a suitable reactor, dissolve 3,4-dimethoxybenzaldehyde in methanol with stirring. Gentle heating to approximately 30°C may be necessary to achieve a homogeneous solution.

  • Cool the solution and slowly add bromine while maintaining the temperature below 40°C using a cooling bath.

  • After the addition is complete, stir the reaction mixture at this temperature for 1 hour.

  • Heat the mixture to reflux and remove a portion of the methanol by distillation.

  • Cool the reaction mixture to 20°C, at which point the product may begin to precipitate.

  • Add water with stirring to induce further precipitation.

  • Collect the solid product by filtration and wash the filter cake with cold methanol.

  • Dry the product in vacuo at 50°C to yield this compound as a colorless to slightly yellowish solid.[2]

Protocol 2: Synthesis of 2,4,5-Trimethoxybenzaldehyde

This protocol is based on the established copper-catalyzed methoxylation of aryl bromides.

Materials:

  • This compound

  • Sodium methoxide

  • Methanol

  • Ethyl Acetate (EtOAc)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser and inert gas inlet

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, methanol, and ethyl acetate.

  • Add sodium methoxide to the mixture with stirring.

  • Add a catalytic amount of copper(I) bromide (CuBr).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 2,4,5-trimethoxybenzaldehyde.

Visualizations

Synthesis Pathway

G Synthesis of 2,4,5-Trimethoxybenzaldehyde A 3,4-Dimethoxybenzaldehyde B This compound A->B Bromination (Br₂, MeOH) C 2,4,5-Trimethoxybenzaldehyde B->C Methoxylation (NaOMe, CuBr, MeOH/EtOAc)

Caption: Overall synthesis pathway from 3,4-dimethoxybenzaldehyde.

Experimental Workflow for Methoxylation

G Workflow for the Methoxylation Step cluster_reaction Reaction Setup cluster_workup Workup and Purification A Combine this compound, NaOMe, MeOH, and EtOAc B Add CuBr catalyst A->B C Reflux under inert atmosphere B->C D Quench with water C->D Reaction complete E Extract with organic solvent D->E F Dry and concentrate E->F G Purify (Chromatography/Recrystallization) F->G H 2,4,5-Trimethoxybenzaldehyde G->H Final Product

Caption: Step-by-step workflow for the synthesis of 2,4,5-trimethoxybenzaldehyde.

Discussion

The copper-catalyzed methoxylation of this compound is a robust method for the synthesis of 2,4,5-trimethoxybenzaldehyde. The efficiency of the Ullmann-type coupling is influenced by several factors including the catalyst, solvent, temperature, and the nature of the reactants. The use of copper(I) bromide is a common and effective choice for this transformation.

Researchers should note that the reaction conditions, particularly the amount of catalyst and the reaction time, may require optimization to achieve the best yields. Monitoring the reaction progress by TLC is crucial to determine the point of completion and to avoid the formation of byproducts. The purification of the final product is essential to remove any unreacted starting material and catalyst residues, ensuring high purity for subsequent applications in drug development and other areas of chemical synthesis.

References

Application Notes and Protocols for the Reaction of 2-Bromo-4,5-dimethoxybenzaldehyde with Sodium Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-Bromo-4,5-dimethoxybenzaldehyde with sodium methoxide (B1231860) is a key transformation in synthetic organic chemistry, primarily utilized for the synthesis of 2,4,5-trimethoxybenzaldehyde (B179766). This product is a significant intermediate in the preparation of various psychoactive compounds and has potential applications in medicinal chemistry and drug development. The reaction proceeds via a nucleophilic aromatic substitution mechanism, often facilitated by a copper catalyst in what is known as an Ullmann condensation. This document provides detailed application notes, a representative experimental protocol, and relevant data for this chemical transformation.

Reaction Overview

The core of this reaction is the displacement of the bromine atom on the aromatic ring of this compound by a methoxy (B1213986) group from sodium methoxide. The presence of an electron-withdrawing aldehyde group and two electron-donating methoxy groups on the benzene (B151609) ring influences the reactivity of the aryl halide. The use of a copper catalyst, such as copper(I) bromide, is often essential to facilitate this substitution under reasonable reaction conditions.

Reaction Scheme:

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₉H₉BrO₃245.07148-151-
Sodium MethoxideCH₃NaO54.02>300 (decomposes)-
2,4,5-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.20114-117165 (10 mmHg)
Copper(I) BromideCuBr143.455041345
Methanol (B129727)CH₄O32.04-97.664.7

Table 2: Typical Reaction Parameters and Outcomes

ParameterValue/RangeNotes
Solvent MethanolAlso acts as a source of the methoxide ion in some protocols.
Catalyst Copper(I) Bromide (CuBr)Other copper salts (e.g., CuI, CuO) can also be used.
Base Sodium MethoxideCan be used as a solution in methanol or generated in situ.
Temperature RefluxTypically the boiling point of methanol (approx. 65 °C).
Reaction Time 4-24 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 70-90%Highly dependent on reaction conditions and purity of reactants.

Experimental Protocol

The following is a representative protocol for the synthesis of 2,4,5-trimethoxybenzaldehyde from this compound. This protocol is based on general procedures for copper-catalyzed nucleophilic aromatic substitution reactions.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous methanol to dissolve the starting material. Then, add sodium methoxide (1.5-2.0 eq) and a catalytic amount of copper(I) bromide (0.1-0.2 eq).

  • Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon). Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with toluene or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2,4,5-trimethoxybenzaldehyde as a white to pale yellow solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point of the purified product.

Visualizations

Reaction_Pathway reactant This compound product 2,4,5-Trimethoxybenzaldehyde reactant->product Nucleophilic Aromatic Substitution reagent Sodium Methoxide (NaOCH3) reagent->product catalyst CuBr (catalyst) Methanol (solvent) catalyst->product

Caption: Reaction pathway for the synthesis of 2,4,5-trimethoxybenzaldehyde.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup add_reagents 2. Add Reagents setup->add_reagents reflux 3. Reflux under Inert Atmosphere add_reagents->reflux monitor 4. Monitor by TLC reflux->monitor quench 5. Quench Reaction monitor->quench extract 6. Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify characterize 9. Characterization (NMR, IR, MS) purify->characterize

Caption: Step-by-step experimental workflow for the synthesis and purification.

The Versatile Role of 2-Bromo-4,5-dimethoxybenzaldehyde in Medicinal Chemistry: A Keystone for Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Bromo-4,5-dimethoxybenzaldehyde, a readily accessible aromatic aldehyde, has emerged as a pivotal building block in medicinal chemistry. Its unique substitution pattern provides a versatile platform for the synthesis of a diverse array of bioactive molecules, including anticancer agents, antioxidants, and key precursors to complex natural products. This application note delves into the significant applications of this compound, providing detailed protocols and quantitative data for researchers, scientists, and drug development professionals.

The strategic placement of a bromine atom and two methoxy (B1213986) groups on the benzaldehyde (B42025) scaffold allows for a range of chemical modifications. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. The aldehyde functionality is a gateway for condensation reactions, most notably the Pictet-Spengler reaction for the synthesis of isoquinoline (B145761) and β-carboline alkaloids, and the Claisen-Schmidt condensation for the preparation of chalcones.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

  • Anticancer Agents: Chalcones and isoquinoline alkaloids derived from this precursor have shown potent cytotoxic activity against various cancer cell lines. The mechanisms of action often involve the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.

  • Antioxidant Compounds: The dimethoxybenzene moiety is a common feature in many natural and synthetic antioxidants. Derivatives of this compound have been explored for their ability to scavenge free radicals and modulate oxidative stress-related pathways, such as the Nrf2/HO-1 pathway.

  • Precursors for Natural Product Synthesis: This compound serves as a key intermediate in the total synthesis of complex natural products, particularly isoquinoline alkaloids, which possess a broad spectrum of pharmacological activities.

Data Presentation

The following tables summarize the quantitative bioactivity of representative compounds synthesized using this compound as a starting material.

Table 1: Anticancer Activity of a Chalcone Derivative

CompoundCancer Cell LineIC50 (µg/mL)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19[1]

Table 2: Antioxidant Activity of Chalcone Derivatives (Representative Data)

Compound ClassAssayIC50 Range (µM)Reference
Synthetic ChalconesDPPH0.58 - 1.72[2]
Synthetic ChalconesABTS0.49 - 1.48[2]
Monosubstituted ChalconesDPPH25 - 95 µg/mL[3]

Note: The data in Table 2 is for a broader class of synthetic chalcones and is included to represent the potential antioxidant activity of derivatives that can be synthesized from this compound.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the medicinal chemistry applications of this compound.

Nrf2_HO1_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to HO1 HO-1 ARE->HO1 Induces Transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Mediates

Nrf2/HO-1 Signaling Pathway.

Synthesis_Workflow cluster_synthesis Synthesis of Bioactive Molecules cluster_evaluation Biological Evaluation Start This compound Reaction Chemical Transformation (Claisen-Schmidt, Pictet-Spengler, Suzuki Coupling) Start->Reaction Reactants Reaction Partners (e.g., Acetophenones, Tryptamines, Boronic Acids) Reactants->Reaction Derivatives Bioactive Derivatives (Chalcones, Isoquinolines, Biaryls) Reaction->Derivatives In_vitro In Vitro Assays (Anticancer, Antioxidant) Derivatives->In_vitro Data Quantitative Data (IC50 values) In_vitro->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Drug Discovery Workflow.

Experimental Protocols

Protocol 1: Synthesis of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone (Anticancer Agent)

This protocol is adapted from a Claisen-Schmidt condensation reaction.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 2-hydroxyacetophenone (1 equivalent) in ethanol.

  • To the stirred solution, slowly add an aqueous solution of sodium hydroxide at room temperature.

  • Continue stirring the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2'-hydroxy-2-bromo-4,5-dimethoxychalcone.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

This is a general protocol for the synthesis of tetrahydroisoquinoline derivatives.

Materials:

  • A β-arylethylamine (e.g., dopamine (B1211576) or a derivative)

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the β-arylethylamine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add this compound (1.0-1.2 equivalents) to the stirred solution at room temperature.

  • Add the acid catalyst (catalytic or stoichiometric amount) and stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the C-C bond formation using this compound.

Materials:

  • This compound

  • An arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

These protocols provide a foundation for the synthesis of a wide range of biologically active compounds, underscoring the importance of this compound as a versatile starting material in the ongoing quest for new therapeutic agents.

References

Application Notes and Protocols for the Preparation of 2-Bromo-4,5-dimethoxybenzenepropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4,5-dimethoxybenzenepropanenitrile is a key intermediate in the synthesis of various pharmaceutical compounds, notably in the preparation of Ivabradine (B130884), a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2][3] The following document provides detailed protocols for a multi-step synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile, starting from 3,4-dimethoxybenzaldehyde (B141060). The synthesis involves three main stages: bromination of the starting material, formation of an intermediate cinnamonitrile (B126248) derivative, and subsequent reduction to the final product.

Overall Reaction Scheme

The synthesis proceeds through the following three key steps:

  • Bromination: 3,4-Dimethoxybenzaldehyde is brominated to yield 2-bromo-4,5-dimethoxybenzaldehyde.

  • Condensation: The resulting aldehyde is then reacted with a nitrile source to form 2-bromo-4,5-dimethoxycinnamonitrile.

  • Reduction: The double bond of the cinnamonitrile intermediate is reduced to afford the target compound, 2-bromo-4,5-dimethoxybenzenepropanenitrile.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 3,4-dimethoxybenzaldehyde.

  • Materials:

    • 3,4-Dimethoxybenzaldehyde

    • Glacial acetic acid

    • Bromine

    • Water

  • Procedure:

    • In a suitable reaction flask, dissolve 100 g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400 ml of glacial acetic acid with stirring at room temperature.[4]

    • Slowly add 30.8 ml (0.602 mol) of bromine dropwise to the solution, maintaining the reaction temperature between 20-30 °C.[4]

    • Continue to stir the reaction mixture at this temperature for 6 hours.[4]

    • After 6 hours, add 200 ml of water to the reaction mixture, which will cause a yellow solid to precipitate.[4]

    • Collect the solid product by suction filtration.

    • Wash the collected solid with water.

    • Dry the product under vacuum to obtain white crystals of this compound.[4]

Protocol 2: Synthesis of 2-bromo-4,5-dimethoxycinnamonitrile

This protocol details the conversion of this compound to 2-bromo-4,5-dimethoxycinnamonitrile.

  • Materials:

  • Procedure:

    • In a reaction flask equipped with a reflux condenser, dissolve 122.0 g (0.50 mol) of this compound in 600 ml of acetonitrile.[4]

    • Heat the mixture to reflux.

    • Add 24.0 g (0.60 mol) of sodium hydroxide in batches to the refluxing solution.[4]

    • Continue the reflux for 10 hours. During this period, add an additional 100 ml of acetonitrile in two portions.[4]

    • After the reaction is complete, concentrate the mixture by evaporating the solvent.

    • To the residue, add 200 ml of water.

    • Extract the aqueous mixture twice with ethyl acetate.[4]

    • Combine the organic extracts and dry over anhydrous MgSO₄.[4]

    • Filter to remove the drying agent and evaporate the solvent.

    • Recrystallize the crude product from ethanol to obtain 2-bromo-4,5-dimethoxycinnamonitrile.[4]

Protocol 3: Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile

This protocol provides three different methods for the reduction of 2-bromo-4,5-dimethoxycinnamonitrile to the final product.

Method A: Reduction with Sodium Borohydride (B1222165)

  • Materials:

    • 2-Bromo-4,5-dimethoxycinnamonitrile

    • Pyridine (B92270)

    • Methanol (B129727)

    • Sodium borohydride

    • 10% Hydrochloric acid

    • Ethyl acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethanol

  • Procedure:

    • Dissolve 99.5 g (0.37 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in a mixture of 200 ml of pyridine and 600 ml of methanol.[5]

    • Add 27.6 g (0.75 mol) of sodium borohydride to the solution in batches, allowing the temperature to slowly rise to reflux.[5]

    • Maintain the reflux for 12 hours.[5]

    • After cooling, decompose the excess sodium borohydride by adding 10% hydrochloric acid.[5]

    • Extract the mixture twice with ethyl acetate.[5]

    • Dry the combined organic layers over anhydrous MgSO₄.[5]

    • Filter and evaporate the solvent.

    • Recrystallize the residue from ethanol to yield white crystals of 2-bromo-4,5-dimethoxybenzenepropanenitrile.[5]

Method B: Reduction with Potassium Borohydride

  • Materials:

    • 2-Bromo-4,5-dimethoxycinnamonitrile

    • Pyridine

    • Methanol

    • Potassium borohydride

    • 10% Hydrochloric acid

    • Ethyl acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethanol

  • Procedure:

    • Dissolve 120.0 g (0.45 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in 100 ml of pyridine and 400 ml of methanol.[5]

    • Add 48.6 g (0.90 mol) of potassium borohydride in batches, and slowly heat the mixture to reflux.[5]

    • Continue the reflux for 24 hours.[5]

    • After cooling, decompose the unreacted potassium borohydride with 10% hydrochloric acid.[5]

    • Extract the solution twice with ethyl acetate.[5]

    • Dry the combined organic phases over anhydrous MgSO₄.[5]

    • Filter and remove the solvent by evaporation.

    • Recrystallize the product from ethanol to obtain white crystals.[5]

Method C: Catalytic Hydrogenation

  • Materials:

    • 2-Bromo-4,5-dimethoxycinnamonitrile

    • Methanol

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas

    • Ethanol

  • Procedure:

    • Dissolve 120.0 g (0.45 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in 800 ml of methanol.[5]

    • Carefully add 20 g of 10% palladium on carbon to the solution in batches.[5]

    • Subject the mixture to a hydrogen atmosphere and carry out the reduction reaction for 12 hours.[5]

    • Upon completion, filter off the palladium on carbon catalyst.[5]

    • Evaporate the methanol solvent.

    • Recrystallize the resulting solid from ethanol to obtain white crystals of the final product.[5]

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepStarting MaterialReagentsProductYield (%)Melting Point (°C)
1. Bromination 3,4-DimethoxybenzaldehydeBromine, Glacial Acetic AcidThis compound86.5%[4]151-152[4]
2. Condensation This compoundAcetonitrile, Sodium Hydroxide2-Bromo-4,5-dimethoxycinnamonitrile68.5%[4]147-148[4]
3. Reduction (Method A) 2-Bromo-4,5-dimethoxycinnamonitrileSodium Borohydride, Pyridine, Methanol2-Bromo-4,5-dimethoxybenzenepropanenitrile81.4%[5]76-78[5]
3. Reduction (Method B) 2-Bromo-4,5-dimethoxycinnamonitrilePotassium Borohydride, Pyridine, Methanol2-Bromo-4,5-dimethoxybenzenepropanenitrile80.5%[5]76-78[5]
3. Reduction (Method C) 2-Bromo-4,5-dimethoxycinnamonitrile10% Pd/C, Hydrogen, Methanol2-Bromo-4,5-dimethoxybenzenepropanenitrile84.6%[5]76-78[5]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile.

SynthesisWorkflow Start 3,4-Dimethoxybenzaldehyde Step1 Bromination (Br2, Acetic Acid) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Condensation (Acetonitrile, NaOH) Intermediate1->Step2 Intermediate2 2-Bromo-4,5-dimethoxycinnamonitrile Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 FinalProduct 2-Bromo-4,5-dimethoxy benzenepropanenitrile Step3->FinalProduct MethodA Sodium Borohydride Step3->MethodA MethodB Potassium Borohydride Step3->MethodB MethodC Catalytic Hydrogenation (H2, Pd/C) Step3->MethodC

Caption: Synthesis workflow for 2-bromo-4,5-dimethoxybenzenepropanenitrile.

References

Application of 2-Bromo-4,5-dimethoxybenzaldehyde in the Synthesis of Ivabradine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine (B130884) is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure. The synthesis of this complex molecule involves the construction of a key intermediate, a substituted benzocyclobutane moiety. 2-Bromo-4,5-dimethoxybenzaldehyde serves as a critical starting material in several synthetic routes to ivabradine, providing the necessary functionalities for the formation of the benzocyclobutane ring. This document outlines the application of this compound in the synthesis of ivabradine, providing detailed protocols and quantitative data for the key transformations.

Synthetic Pathway Overview

The synthesis of ivabradine from this compound proceeds through a multi-step sequence. The initial steps focus on the formation of the crucial benzocyclobutane intermediate, which is subsequently coupled with the benzazepinone (B8055114) portion of the molecule. The final step involves the reduction of an enamine functionality to yield ivabradine.

G A This compound B 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) A->B Horner-Wadsworth-Emmons & Reduction C 4,5-Dimethoxybenzocyclobutane-1-carbonitrile B->C Intramolecular Cyclization D (S)-N-((4,5-Dimethoxybenzocyclobut-1-yl)methyl)methanamine C->D Reduction & Resolution E Dehydroivabradine D->E Alkylation F Ivabradine E->F Hydrogenation

Caption: Synthetic workflow for Ivabradine starting from this compound.

Key Synthetic Steps and Protocols

Step 1: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

This step involves the conversion of the aldehyde to a propanenitrile chain. This can be achieved through various methods, including a Horner-Wadsworth-Emmons reaction to form an unsaturated nitrile, followed by reduction. A direct three-step synthesis from 3,4-dimethoxybenzaldehyde (B141060) (the precursor to this compound) has been reported with an overall yield of 51%.[1] A key intermediate in this transformation is 2-bromo-4,5-dimethoxycinnamonitrile.[2]

Protocol: Synthesis of 2-bromo-4,5-dimethoxycinnamonitrile [2]

  • Dissolve 127.6 g (0.52 mol) of this compound in 400 ml of tetrahydrofuran (B95107) and 200 ml of acetonitrile.

  • Heat the solution to reflux.

  • Add 35 g (0.62 mol) of potassium hydroxide (B78521) in portions.

  • Continue refluxing for 10 hours.

  • After the reaction is complete, evaporate the solvent.

  • Add 200 ml of water to the residue and extract twice with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄ and evaporate the solvent.

  • Recrystallize the crude product from ethanol (B145695) to obtain 2-bromo-4,5-dimethoxycinnamonitrile.

Protocol: Reduction to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

The reduction of the cinnamonitrile (B126248) intermediate can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

ParameterValueReference
Yield 71.3%[2]
Purity Not specified
Melting Point 147-149°C[2]
Step 2: Intramolecular Cyclization to form 4,5-Dimethoxybenzocyclobutane-1-carbonitrile

This crucial step involves the formation of the strained four-membered ring of the benzocyclobutane core via an intramolecular cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. This reaction is typically carried out in the presence of a strong base.

Protocol: Synthesis of 4,5-Dimethoxybenzocyclobutane-1-carbonitrile [1]

  • Prepare a solution of sodium amide (NaNH₂) from 1 g of sodium in 200 mL of liquid ammonia (B1221849) using a catalytic amount of ferric chloride (FeCl₃).

  • Add 5.4 g of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in portions to the sodium amide solution.

  • Stir the reaction mixture at ambient temperature for 2 hours.

  • Evaporate the excess liquid ammonia.

  • Quench the reaction by adding 2 g of ammonium (B1175870) chloride (NH₄Cl) and 200 mL of water in portions.

  • Collect the precipitated grey crystals and recrystallize them from ethanol.

ParameterValueReference
Yield Not specified in detail[1]
Purity Not specified
Melting Point 84-85°C[1]
Step 3: Synthesis of (S)-N-((4,5-Dimethoxybenzocyclobut-1-yl)methyl)methanamine

This multi-step transformation involves the reduction of the nitrile to a primary amine, followed by methylation and chiral resolution to obtain the desired (S)-enantiomer, which is a key chiral intermediate for ivabradine.

Protocol: General procedure for reduction and methylation

  • The nitrile group is reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LAH) or catalytic hydrogenation.

  • The resulting primary amine is then methylated. This can be achieved through various methods, such as reductive amination with formaldehyde (B43269) or formylation followed by reduction.

  • The racemic N-methylated amine is then subjected to chiral resolution using a chiral acid, such as (+)-camphorsulfonic acid or a derivative of tartaric acid, to isolate the (S)-enantiomer.

ParameterValueReference
Yield (Resolution) 40%[3]
Chiral Purity >99%[3]
Step 4: Alkylation to form Dehydroivabradine

The chiral amine intermediate is then coupled with a suitable benzazepinone derivative, typically a 3-(3-halopropyl) substituted benzazepinone, to form dehydroivabradine.

Protocol: Synthesis of Dehydroivabradine [4]

  • React (S)-N-((4,5-Dimethoxybenzocyclobut-1-yl)methyl)methanamine hydrochloride with 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one in the presence of a base in water.

  • A suitable base for this reaction is potassium carbonate.

  • The reaction is conducted at a temperature range of 45-70°C, preferably 55-60°C, for approximately 22 hours.

ParameterValueReference
Yield >90%[4]
Purity >99%[4]
Step 5: Hydrogenation to Ivabradine

The final step is the reduction of the double bond within the benzazepinone ring of dehydroivabradine to yield ivabradine. This is typically achieved through catalytic hydrogenation.

Protocol: Synthesis of Ivabradine [4]

  • Take the dehydroivabradine obtained in the previous step in methanol (B129727).

  • Add 10% Palladium on carbon (Pd/C) as the catalyst.

  • Carry out the hydrogenation under a hydrogen pressure of 7-8 kg/cm ² at a temperature of 25-30°C for about 8-10 hours.

  • After completion of the reaction, filter off the catalyst.

  • Distill off the methanol under vacuum.

  • The resulting crude ivabradine can be further purified and converted to its hydrochloride salt.

ParameterValueReference
Yield 70.9% (of free base)[5]
Purity (HPLC) 96.3% (of free base)[5]

Signaling Pathways and Logical Relationships

The synthesis of ivabradine is a linear sequence of reactions. The following diagram illustrates the logical progression from the starting material to the final product.

G cluster_0 Benzocyclobutane Synthesis cluster_1 Chiral Amine Formation cluster_2 Ivabradine Assembly A 2-Bromo-4,5- dimethoxybenzaldehyde B 3-(2-Bromo-4,5-dimethoxyphenyl) propanenitrile A->B Chain Extension C 4,5-Dimethoxybenzocyclobutane -1-carbonitrile B->C Cyclization D Racemic Amine C->D Reduction & Methylation E (S)-Amine D->E Resolution F Dehydroivabradine E->F Coupling G Ivabradine F->G Reduction

Caption: Logical flow of the ivabradine synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of ivabradine. It provides a reliable entry point for the construction of the essential benzocyclobutane core of the molecule. The synthetic routes, while multi-stepped, offer good overall yields and high purity of the final active pharmaceutical ingredient. The protocols and data presented herein provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of ivabradine.

References

Application Notes: Suzuki Coupling Protocols for 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-4,5-dimethoxybenzaldehyde with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds. The presence of the electron-donating dimethoxy groups and the aldehyde functionality on the aryl bromide presents unique considerations for optimizing reaction conditions.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] this compound is a valuable building block, and its derivatization via Suzuki coupling allows for the introduction of diverse aromatic and heteroaromatic moieties. However, the electron-rich nature of the aromatic ring, due to the two methoxy (B1213986) substituents, can render the C-Br bond less reactive towards oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. Consequently, the selection of an appropriate catalyst system, including a suitable ligand and base, is crucial for achieving high yields. For such challenging substrates, robust catalyst systems featuring bulky, electron-rich phosphine (B1218219) ligands are often necessary to overcome the high activation energy for oxidative addition.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions in the literature and represents typical outcomes. Optimization may be required for specific substrates.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane1001680-90
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)DME/H₂O (4:1)901875-85
43-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)Toluene/Ethanol/H₂O (2:1:1)851270-80
54-Formylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (5:1)1001680-90

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or Pd(dppf)Cl₂)

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, or Na₂CO₃), finely powdered

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, the palladium catalyst, the phosphine ligand (if applicable), and the base under a stream of inert gas.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., Toluene/H₂O 4:1).

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction periodically using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki_Coupling_Workflow Reactants Reactants: This compound Arylboronic Acid Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Catalyst Catalyst System: Pd Precursor (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Catalyst->Setup Base Base: (e.g., K₃PO₄) Base->Setup Solvent Solvent: (e.g., Toluene/H₂O) Solvent->Setup Heating Heating & Stirring Setup->Heating Workup Aqueous Work-up Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Biaryl Aldehyde Purification->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetal Transmetalation PdII_Biaryl->Pd0 Product Ar-Ar' (Biaryl Product) PdII_Biaryl->Product RedElim Reductive Elimination ArylBromide Ar-Br (this compound) ArylBromide->Pd0 BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->PdII_Aryl

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Pictet-Spengler Reaction of 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Pictet-Spengler reaction conditions for the synthesis of tetrahydroisoquinolines using 2-Bromo-4,5-dimethoxybenzaldehyde as a key starting material. The protocols and data presented are intended to facilitate the efficient and successful execution of this important transformation in a laboratory setting.

Introduction to the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and widely utilized chemical reaction for the synthesis of tetrahydroisoquinolines and their analogs.[1][2] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form the tetrahydroisoquinoline ring system. The reaction is of significant importance in the synthesis of a vast array of natural products, particularly alkaloids, and pharmaceutically active compounds.

The versatility of the Pictet-Spengler reaction allows for the introduction of diverse substituents on both the tetrahydroisoquinoline core and the newly formed stereocenter at the C-1 position. The electronic nature of the substituents on the benzaldehyde (B42025) ring can significantly influence the reaction conditions required. Electron-rich benzaldehydes, such as this compound, are generally good substrates for this reaction.

Reaction Conditions for this compound and Analogous Compounds

The successful execution of the Pictet-Spengler reaction is dependent on several key parameters, including the choice of catalyst, solvent, temperature, and reaction time. For substrates like this compound, which possess both electron-donating methoxy (B1213986) groups and an electron-withdrawing bromine atom, a careful optimization of these conditions is crucial. The following table summarizes typical reaction conditions for the Pictet-Spengler reaction of analogous substituted benzaldehydes, providing a strong basis for the protocol with this compound.

AldehydeAmineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-Dimethoxybenzaldehyde (Veratraldehyde)Dopamine (B1211576) HClHClEthanolReflux1275-85General Protocol
3,4-Dimethoxybenzaldehyde (Veratraldehyde)PhenethylamineTFACH2Cl2Room Temp24~80General Protocol
BromobenzaldehydeTryptamineTFACH2Cl2401270-90Analogous Reactions
2-Bromo-5-methoxybenzaldehydePhenethylamineH2SO4Acetonitrile608~75Analogous Reactions
3,4-Dimethoxybenzaldehyde (Veratraldehyde)N-Methyl-3,4-dimethoxyphenethylamineH3PO4Toluene1006~80Analogous Reactions

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Pictet-Spengler reaction of this compound with dopamine hydrochloride.

Protocol 1: Pictet-Spengler Reaction of this compound with Dopamine Hydrochloride

Materials:

  • This compound

  • Dopamine hydrochloride

  • Trifluoroacetic acid (TFA) or Concentrated Hydrochloric Acid (HCl)

  • Methanol (B129727) or Ethanol (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and dopamine hydrochloride (1.0-1.2 eq) in anhydrous methanol or ethanol.

  • Acid Catalysis: To the stirred solution, slowly add the acid catalyst. For room temperature reactions, trifluoroacetic acid (TFA, 1.1-1.5 eq) is often suitable. For reactions requiring heating, concentrated hydrochloric acid (a few drops to 1.0 eq) can be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux, depending on the chosen conditions. Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature if it was heated. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Neutralization: To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure tetrahydroisoquinoline product.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism of the Pictet-Spengler reaction.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Dissolve in Solvent Aldehyde->Mixing Amine Amine Amine->Mixing Catalysis Add Acid Catalyst Mixing->Catalysis Reaction_Step Stir at RT or Reflux Catalysis->Reaction_Step Quenching Neutralize with Base Reaction_Step->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: Experimental workflow for the Pictet-Spengler reaction.

pictet_spengler_mechanism Start β-Arylethylamine + Aldehyde Iminium Iminium Ion Formation Start->Iminium Condensation Cyclization Intramolecular Electrophilic Cyclization Iminium->Cyclization H+ Deprotonation Deprotonation & Aromatization Cyclization->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product

Caption: Mechanism of the Pictet-Spengler reaction.

References

2-Bromo-4,5-dimethoxybenzaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to various cross-coupling reactions, and two electron-donating methoxy (B1213986) groups, makes it an attractive starting material for the construction of a wide range of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, highlighting its role in the synthesis of bioactive molecules, including isoquinoline (B145761) alkaloids.

Physicochemical Properties and Data

PropertyValueReference
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance White to yellow or orange powder/crystal[1]
Melting Point 146.0 to 152.0 °C[1]
CAS Number 5392-10-9[1]
Synonyms 6-Bromoveratraldehyde[1]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of various heterocyclic compounds and natural products. Its utility stems from the ability to selectively transform the aldehyde and bromo functionalities.

Synthesis of Isoquinoline Alkaloids

One of the most significant applications of this compound is in the synthesis of isoquinoline alkaloids, a class of natural products with a broad spectrum of biological activities.

The Pictet-Spengler reaction is a powerful method for the construction of the tetrahydroisoquinoline core. This compound can be condensed with a β-arylethylamine, such as dopamine (B1211576), followed by cyclization to yield the corresponding tetrahydroisoquinoline. This scaffold is central to many bioactive alkaloids.

Protocol 1: Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction

This protocol describes a general procedure for the Pictet-Spengler reaction between this compound and dopamine hydrochloride.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and dopamine hydrochloride (1.0 eq) in a mixture of methanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

Reactant 1Reactant 2ProductSolventCatalystTemperatureTimeYield (%)
This compoundDopamine hydrochloride1-(2-bromo-4,5-dimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineMethanol/WaterHClReflux4-8 h60-75 (Estimated)
Carbon-Carbon Bond Forming Reactions

The bromine atom on the aromatic ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. This compound can be coupled with a variety of arylboronic acids to introduce new aryl substituents.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).[2]

  • Evacuate and backfill the flask with the inert gas three times.[2]

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.[2]

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[2]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2]

Quantitative Data:

Aryl HalideBoronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/Water80-10012-1885-95 (Estimated)

The Heck reaction allows for the coupling of aryl halides with alkenes. This compound can be reacted with various alkenes, such as styrene (B11656), to synthesize substituted stilbenes and other vinylated aromatic compounds.

Protocol 3: Heck Reaction of this compound with Styrene

This protocol outlines a general procedure for the Heck reaction between this compound and styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), palladium(II) acetate (1-2 mol%), and triphenylphosphine (2-4 mol%).[3]

  • Add anhydrous DMF as the solvent, followed by triethylamine (1.5-2.0 equiv) as the base.[3]

  • Add styrene (1.2-1.5 equiv) to the reaction mixture.[3]

  • Heat the reaction mixture to 100-120 °C with stirring.[3]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography to isolate the product.

Quantitative Data:

Aryl HalideAlkeneCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundStyrenePd(OAc)₂PPh₃Et₃NDMF100-12018-2470-85 (Estimated)

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow for Papaverine (B1678415) Precursor

The following diagram illustrates a potential synthetic workflow for a precursor to the isoquinoline alkaloid papaverine, starting from this compound. Papaverine is a known vasodilator with a mechanism of action involving the inhibition of phosphodiesterase.[4][5][6][7][8]

G cluster_0 Synthesis of Tetrahydroisoquinoline cluster_1 Functional Group Transformations A This compound C Pictet-Spengler Reaction (HCl, MeOH/H2O, Reflux) A->C B Dopamine HCl B->C D 1-(2-bromo-4,5-dimethoxybenzyl)- 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline C->D E Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) D->E F Heck Reaction (Alkene, Pd catalyst, Base) D->F G Further Transformations (e.g., Oxidation, Reduction) E->G F->G H Papaverine Precursor G->H

Caption: Synthetic workflow for a papaverine precursor.

Signaling Pathway of Papaverine

Papaverine's biological activity is primarily attributed to its inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This increase in second messengers affects several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, and results in smooth muscle relaxation.[4][6][7][8]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP cAMP ↑ PDE->cAMP Degrades cGMP cGMP ↑ PDE->cGMP Degrades PI3K PI3K cAMP->PI3K Modulates Relaxation Smooth Muscle Relaxation cGMP->Relaxation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Relaxation Leads to

Caption: Signaling pathway of papaverine.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of complex organic molecules. Its utility in constructing the core structures of bioactive compounds, particularly isoquinoline alkaloids, makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The protocols and data presented here provide a foundation for the application of this versatile reagent in various synthetic endeavors. Further exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic routes and the development of new therapeutic agents.

References

Troubleshooting & Optimization

optimizing reaction yield for 2-Bromo-4,5-dimethoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure the starting material, 3,4-dimethoxybenzaldehyde (B141060), is fully dissolved before adding the brominating agent.[1] - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] - Check the quality and reactivity of the brominating agent (e.g., bromine, KBrO₃).
Suboptimal reaction temperature.- For bromination with Br₂ in methanol (B129727), maintain the temperature below 40°C during the addition of bromine to control the exothermic reaction.[1]
Loss of product during workup.- When precipitating the product with water, ensure the mixture is sufficiently cooled to maximize precipitation.[1] - During filtration, wash the precipitate with cold solvent (e.g., cold methanol) to minimize dissolution of the product.[1]
Formation of Impurities/Side Products Isomeric impurity (6-bromo-4,5-dimethoxybenzaldehyde).- The bromination of 3,4-dimethoxybenzaldehyde can sometimes yield small amounts of the 6-bromo isomer. While the 2-bromo isomer is the major product, purification by recrystallization is often necessary to separate the isomers.
Over-bromination (dibrominated products).- Use the correct stoichiometry of the brominating agent. An excess of bromine can lead to the formation of dibrominated species.
Product is Colored (Yellowish/Brownish) Presence of residual bromine.- After the reaction is complete, quench any remaining bromine by adding a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears.[2]
Impurities from starting material or solvent.- Ensure the purity of the starting 3,4-dimethoxybenzaldehyde and the solvents used.
Difficulty in Product Purification Co-precipitation of impurities.- Recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane (B92381)/ethyl acetate (B1210297) mixture, can be effective for purification.[1]
Oily product instead of solid.- Ensure all solvent from the extraction step has been removed under reduced pressure. If the product remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the electrophilic aromatic substitution (bromination) of 3,4-dimethoxybenzaldehyde (veratraldehyde). Key methods include:

  • Bromination with molecular bromine (Br₂): This is a widely used method where bromine is added to a solution of 3,4-dimethoxybenzaldehyde in a solvent like methanol or acetic acid.[1] Using methanol as a solvent has been reported to yield high percentages of the desired product (90-92%).[1]

  • In-situ generation of bromine: An alternative approach uses potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in a solvent like glacial acetic acid.[2][3] This method avoids the direct handling of highly toxic and reactive molecular bromine.[2][3]

Q2: What is the expected yield for this synthesis?

A2: The reported yields for the synthesis of this compound can vary depending on the method and scale of the reaction.

  • Using bromine in methanol, yields of 90-92% have been reported on a large scale.[1]

  • With KBrO₃ as the bromine source, yields can be around 82% when starting with 1.0 gram of veratraldehyde.[2][3] However, the yield appears to be sensitive to the scale of the reaction.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the bromination reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase for this is a mixture of hexane and ethyl acetate (e.g., 6:4 v/v), where the product, this compound, has a reported Rf value of approximately 0.55.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4: When working with bromine, it is crucial to handle it in a well-ventilated fume hood as it is toxic, corrosive, and reactive. The reaction of bromine with methanol can be exothermic, so cooling should be readily available.[1] When using KBrO₃, it is a strong oxidizing agent and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: How is the final product typically purified?

A5: The crude product is often purified by recrystallization. Common solvents for recrystallization include ethanol or a mixture of ethyl acetate and hexane.[4] The purity of the final product can be assessed by its melting point, which is reported to be in the range of 142-146°C.[1][3]

Experimental Protocols

Protocol 1: Bromination using Molecular Bromine in Methanol

This protocol is adapted from a large-scale synthesis and can be scaled down as needed.[1]

  • Dissolution: In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde in methanol. For a large scale, 4.0 kg of the aldehyde is dissolved in 25 L of methanol. The mixture can be gently heated to about 30°C to ensure complete dissolution.[1]

  • Bromination: Cool the solution and slowly add molecular bromine (1.15 molar equivalents) while maintaining the temperature below 40°C with external cooling.[1]

  • Reaction: Stir the reaction mixture at this temperature for 1 hour.[1]

  • Workup:

    • Distill off a portion of the methanol under reflux.[1]

    • Cool the remaining mixture to 20°C.[1]

    • Add water (approximately 15 L for the 4.0 kg scale) with stirring to precipitate the product.[1]

  • Isolation and Purification:

    • Filter the resulting slurry.[1]

    • Wash the collected solid with cold methanol.[1]

    • Dry the product in a vacuum oven at 50°C.[1]

Protocol 2: Bromination using KBrO₃ and HBr

This protocol provides an alternative to using molecular bromine.[2]

  • Mixing Reagents: In a round bottom flask, combine 3,4-dimethoxybenzaldehyde (10 mmol) and KBrO₃ (3.3 mmol) in glacial acetic acid (5 mL) at room temperature.[2]

  • Initiation: Stir the mixture using a magnetic stirrer and add 47% HBr (1 mL) dropwise.[2]

  • Reaction: Continue stirring for 45 minutes, monitoring the reaction by TLC.[2]

  • Workup:

    • Pour the reaction mixture into ice water (50 mL) and stir for 10 minutes.[2]

    • Add a solution of sodium thiosulfate (Na₂S₂O₃) until the color of any residual bromine is discharged.[2]

  • Isolation:

    • Collect the precipitate by filtration.

    • Wash the solid with water and dry.

Data Presentation

Table 1: Reaction Conditions and Yields for this compound Synthesis

Starting MaterialBrominating AgentSolventScaleReported Yield (%)Reference
3,4-dimethoxybenzaldehydeBr₂Methanol4.0 kg90-92[1]
3,4-dimethoxybenzaldehydeKBrO₃/HBrAcetic Acid0.5 g21.63[2][3]
3,4-dimethoxybenzaldehydeKBrO₃/HBrAcetic Acid1.0 g82.03[2][3]
3,4-dimethoxybenzaldehydeKBrO₃/HBrAcetic Acid2.0 g69.38[2][3]
3,4-dimethoxybenzaldehydeKBrO₃/HBrAcetic Acid3.0 g69.84[2][3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_aldehyde 3,4-Dimethoxybenzaldehyde dissolution Dissolution start_aldehyde->dissolution start_solvent Solvent (Methanol or Acetic Acid) start_solvent->dissolution bromination Addition of Brominating Agent dissolution->bromination Cooling reaction Stirring & Monitoring (TLC) bromination->reaction Temperature Control precipitation Precipitation (Addition of Water) reaction->precipitation filtration Filtration precipitation->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying purification Recrystallization (Optional) drying->purification final_product This compound drying->final_product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Product Yield cause1 Incomplete Reaction? issue->cause1 cause2 Suboptimal Temperature? issue->cause2 cause3 Product Loss During Workup? issue->cause3 solution1 Increase reaction time Monitor with TLC cause1->solution1 Yes solution2 Ensure starting material dissolved cause1->solution2 Yes solution3 Maintain T < 40°C during Br₂ addition cause2->solution3 Yes solution4 Cool sufficiently before filtration cause3->solution4 Yes solution5 Wash precipitate with cold solvent cause3->solution5 Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 2-Bromo-4,5-dimethoxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 2-Bromo-4,5-dimethoxybenzaldehyde and need to purify it via recrystallization. This document provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be a white to off-white or grayish-white crystalline solid.[1][2] The reported melting point is typically in the range of 142-144 °C[1][2] or 150-151 °C. A broad or depressed melting point range of the purified product indicates the presence of impurities.

Q2: Which solvent is most commonly recommended for the recrystallization of this compound?

A2: Ethanol (B145695) is frequently cited as a suitable solvent for the recrystallization of this compound.[1] Methanol has also been used in related syntheses and can be a viable alternative.[3] The choice of solvent should be based on the specific impurity profile of your crude material.

Q3: What are the most likely impurities in crude this compound?

A3: The most common impurities are often positional isomers formed during the bromination of the starting material, veratraldehyde (3,4-dimethoxybenzaldehyde). These can include other brominated dimethoxybenzaldehyde isomers. Unreacted starting material and residual reagents from the synthesis may also be present.

Q4: My purified product yield is very low. What are the common causes?

A4: Low yield in recrystallization can stem from several factors:

  • Using an excessive amount of solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too rapidly during hot filtration, the product can crystallize on the filter paper.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient duration or to a low enough temperature to maximize crystal formation.

  • Washing with a solvent that is not cold: The wash solvent should be ice-cold to minimize the dissolution of the purified crystals.

Q5: Instead of crystals, my product has "oiled out." What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities. To remedy this, you can try reheating the solution and adding a small amount of additional solvent. Allowing the solution to cool very slowly can also favor crystal formation over oiling out.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated.1. Reheat the solution to boiling and evaporate some of the solvent. Allow it to cool again.2. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of pure this compound.
Crystals form too quickly. 1. The solution is too concentrated.2. The cooling process is too rapid.1. Reheat the solution and add a small amount of additional solvent.2. Allow the flask to cool slowly to room temperature on a countertop before moving it to an ice bath. Insulating the flask can also help.
The recrystallized product is colored. 1. Colored impurities are present in the crude material.1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. High concentration of impurities depressing the melting point.1. Reheat the solution to dissolve the oil, add a little more solvent, and allow it to cool very slowly.2. Consider purification by column chromatography before recrystallization.
The melting point of the purified product is still low or broad. 1. Inefficient removal of impurities.2. The solvent is trapped within the crystals.1. Perform a second recrystallization. Consider using a different solvent system.2. Ensure the crystals are thoroughly dried under vacuum.

Data Presentation

Estimated Solubility of this compound in Various Solvents
Solvent Solubility at 20°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability for Recrystallization
EthanolLowHighGood
MethanolLowHighGood
IsopropanolLowModeratePotentially Good
Ethyl AcetateModerateVery HighPoor (too soluble at room temp)
TolueneLowModerateFair
HeptaneVery LowLowPoor (may cause "oiling out")
WaterInsolubleInsolubleUnsuitable as a single solvent

Experimental Protocols

Protocol: Single-Solvent Recrystallization of this compound from Ethanol

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Product Oils Out? crystals_form->oil_out Yes ts_no_crystals1 Too much solvent? no_crystals->ts_no_crystals1 oiled Oiling Out Occurs oil_out->oiled Yes filter_dry Filter and Dry Crystals oil_out->filter_dry No ts_oil_out1 Cooling too fast? oiled->ts_oil_out1 end Pure Product filter_dry->end ts_no_crystals2 Supersaturated? ts_no_crystals1->ts_no_crystals2 No action_boil Boil off some solvent ts_no_crystals1->action_boil Yes action_scratch Scratch flask / Add seed ts_no_crystals2->action_scratch Yes ts_oil_out2 Impurities high? ts_oil_out1->ts_oil_out2 No action_reheat Reheat, add more solvent, cool slowly ts_oil_out1->action_reheat Yes action_chromatography Consider column chromatography ts_oil_out2->action_chromatography Yes action_boil->cool action_scratch->cool action_reheat->cool Recrystallization_Workflow start Start dissolve Dissolve crude product in minimum hot ethanol start->dissolve charcoal_check Solution colored? dissolve->charcoal_check add_charcoal Add activated charcoal, reheat charcoal_check->add_charcoal Yes cool_slowly Cool filtrate slowly to room temperature charcoal_check->cool_slowly No hot_filtration Hot filtration add_charcoal->hot_filtration hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with ice-cold ethanol vacuum_filtration->wash dry Dry crystals under vacuum wash->dry end Pure Product dry->end

References

Technical Support Center: Bromination of 3,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). It offers insights into alternative brominating agents, detailed experimental protocols, and solutions to common issues encountered during the experiment.

Frequently Asked Questions (FAQs)

Q1: What are some safer and more manageable alternatives to using elemental bromine for the bromination of 3,4-dimethoxybenzaldehyde?

A1: Elemental bromine is highly corrosive and toxic, making it challenging to handle.[1] Several alternative brominating agents offer improved safety and handling profiles. These include N-Bromosuccinimide (NBS), a crystalline solid that provides a low and constant concentration of bromine, and Pyridinium (B92312) Tribromide (PTBP), a stable, non-corrosive salt.[2][3] Another effective and environmentally friendly approach is the in situ generation of bromine from potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr).[1] 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) is another potent brominating agent used for various aromatic compounds.[4]

Q2: I am observing the formation of multiple brominated products. How can I improve the regioselectivity of the reaction?

A2: The two methoxy (B1213986) groups in 3,4-dimethoxybenzaldehyde are electron-donating and ortho-, para-directing, while the aldehyde group is a meta-director. This can lead to a mixture of isomers. To enhance regioselectivity, consider the following:

  • Choice of Brominating Agent: Milder brominating agents often provide better selectivity.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. For instance, using N-Bromosuccinimide in acetonitrile (B52724) has been shown to be highly regiospecific for the bromination of methoxybenzenes.[3]

  • Temperature Control: Running the reaction at lower temperatures can help minimize the formation of undesired isomers.

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A3: Low yields in bromination reactions can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Reagent Quality: Ensure that your brominating agent is pure and has been stored correctly. N-Bromosuccinimide, for example, can decompose over time.[5]

  • Moisture: The presence of water can hydrolyze the desired product or react with the brominating agent.[5] Ensure all glassware is dry and use anhydrous solvents where specified.

  • Side Reactions: Oxidation of the aldehyde group to a carboxylic acid can be a competing reaction.

Q4: What are common side products in the bromination of 3,4-dimethoxybenzaldehyde and how can they be minimized?

A4: Common side products include:

  • Di- or poly-brominated products: These can form if the reaction conditions are too harsh or if an excess of the brominating agent is used. To minimize this, use a stoichiometric amount of the brominating agent and milder reaction conditions.

  • Oxidation of the aldehyde: The aldehyde group can be oxidized to a carboxylic acid. This can be minimized by controlling the reaction temperature and using a non-oxidizing workup.

  • ipso-Substitution: In some cases, particularly with reagents like Pyridinium Tribromide, the formyl (aldehyde) group can be replaced by a bromine atom, a reaction known as ipso-bromodeformylation.[6] Careful control of stoichiometry and reaction conditions is crucial to avoid this.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive brominating agent.Use a fresh batch of the brominating agent. The purity of NBS can be checked by titration.[7]
Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, increase the reaction time or temperature incrementally.
Presence of moisture.Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Low Selectivity) Reaction conditions are too harsh.Lower the reaction temperature and use a milder brominating agent.
Incorrect solvent choice.For NBS bromination, consider using acetonitrile for improved regioselectivity.[3]
Product Decomposition during Workup Hydrolysis of the product.Use anhydrous conditions during workup and purification if the product is sensitive to water.
Difficulty in Isolating the Product Succinimide (B58015) byproduct from NBS is co-precipitating or co-eluting.Succinimide is water-soluble. An aqueous workup can help in its removal.

Quantitative Data Summary

Brominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
KBrO₃ / HBrGlacial Acetic AcidRoom Temperature45 minutes82.03[1]
N-Bromosuccinimide (NBS)AcetonitrileReflux1 hour~84 (for a similar substrate)[8]
Pyridinium Tribromide (PTBP)Acetic Acid60-65Not specified~69 (for a similar substrate)[9][10]
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)Not specifiedNot specifiedNot specifiedNot specified-

Note: Yields for NBS and PTBP are based on reactions with similar substrates and may vary for 3,4-dimethoxybenzaldehyde.

Experimental Protocols

Method 1: Bromination using Potassium Bromate (KBrO₃) and Hydrobromic Acid (HBr)

This method generates bromine in situ, avoiding the handling of elemental bromine.[1]

Materials:

  • 3,4-dimethoxybenzaldehyde (10 mmol)

  • Potassium bromate (KBrO₃) (3.3 mmol)

  • Glacial acetic acid (5 mL)

  • Hydrobromic acid (HBr, 47%) (1 mL)

  • Ice water (50 mL)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 3,4-dimethoxybenzaldehyde in 5 mL of glacial acetic acid at room temperature.

  • Add 3.3 mmol of KBrO₃ to the solution.

  • With stirring, add 1 mL of 47% HBr dropwise.

  • Continue stirring the mixture for 45 minutes. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

  • Add sodium thiosulfate solution dropwise until the orange color of excess bromine disappears.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 2-bromo-4,5-dimethoxybenzaldehyde.

Method 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a convenient solid brominating agent. Acetonitrile is a recommended solvent for regioselective bromination of methoxy-substituted aromatics.[3][5]

Materials:

  • 3,4-dimethoxybenzaldehyde

  • N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents)

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve 3,4-dimethoxybenzaldehyde in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Add NBS (1.0 - 1.1 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the succinimide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method 3: Bromination using Pyridinium Tribromide (PTBP)

PTBP is a stable solid that acts as a source of electrophilic bromine.[9][11]

Materials:

  • 3,4-dimethoxybenzaldehyde

  • Pyridinium Tribromide (PTBP) (1.0 equivalent)

  • Glacial acetic acid

Procedure:

  • Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid in a round-bottom flask.

  • Warm the solution to approximately 60-65°C.

  • Add PTBP (1.0 equivalent) portion-wise to the stirred solution.

  • Maintain the temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reagents Alternative Brominating Agents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 3,4-Dimethoxybenzaldehyde reaction Electrophilic Aromatic Substitution start->reaction KBrO3 KBrO3 / HBr KBrO3->reaction in Glacial Acetic Acid NBS N-Bromosuccinimide (NBS) NBS->reaction in Acetonitrile PTBP Pyridinium Tribromide (PTBP) PTBP->reaction in Glacial Acetic Acid TBCO TBCO TBCO->reaction Potential Agent workup Quenching, Extraction, Washing reaction->workup purification Recrystallization or Chromatography workup->purification product Brominated 3,4-Dimethoxybenzaldehyde purification->product

Caption: Experimental workflow for the bromination of 3,4-dimethoxybenzaldehyde.

troubleshooting_logic start Experiment Start issue Low Yield? start->issue multiple_products Multiple Products? issue->multiple_products No check_reagents Check Reagent Quality (Freshness, Purity) issue->check_reagents Yes milder_reagent Use Milder Brominating Agent multiple_products->milder_reagent Yes success Successful Bromination multiple_products->success No check_conditions Optimize Reaction Conditions (Time, Temperature) check_reagents->check_conditions check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture failure Re-evaluate Strategy check_moisture->failure optimize_solvent Optimize Solvent (e.g., Acetonitrile for NBS) milder_reagent->optimize_solvent control_temp Lower Reaction Temperature optimize_solvent->control_temp control_temp->failure

Caption: Troubleshooting logic for bromination of 3,4-dimethoxybenzaldehyde.

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent and scalable method is the direct bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).[1][2][3] An alternative, though less direct, route involves the Vilsmeier-Haack formylation of 4-bromoveratrole. The direct bromination of veratraldehyde is often preferred due to its atom economy and fewer synthetic steps.

Q2: What are the primary safety concerns when handling bromine at a large scale?

A2: Bromine is a highly toxic and corrosive substance. Key safety considerations for large-scale operations include:

  • Ventilation: All manipulations must be conducted in a well-ventilated area, preferably a walk-in fume hood or a reactor with a dedicated scrubbing system.

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including respiratory protection, acid-resistant gloves, and chemical splash goggles, is mandatory.

  • Exothermic Reaction: The reaction of bromine with solvents like methanol (B129727) can be exothermic.[1] A robust cooling system and controlled, slow addition of bromine are crucial to prevent thermal runaways.[1]

  • Spill Neutralization: Have a neutralization agent, such as a sodium thiosulfate (B1220275) solution, readily available in case of spills.

Q3: Are there greener alternatives to using elemental bromine for the bromination step?

A3: Yes, to avoid handling molecular bromine, in situ generation of bromine is a viable alternative. One method uses an oxidizing agent like potassium bromate (B103136) (KBrO₃) in the presence of an acid.[4] This approach can be safer for large-scale synthesis by avoiding the direct handling of liquid bromine.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis.

Issue 1: Low Yield and Incomplete Conversion

Q: My large-scale reaction is showing a low yield of this compound with a significant amount of unreacted veratraldehyde. What are the likely causes and solutions?

A: Low yield and incomplete conversion on a larger scale can often be attributed to several factors that are less prominent at the lab scale.

Potential Cause Troubleshooting Steps
Poor Mixing/Mass Transfer In a large reactor, inefficient stirring can lead to localized areas of low reagent concentration. Ensure the agitator design and speed are sufficient to maintain a homogeneous mixture.
Inadequate Temperature Control If the reaction is too cold, the rate may be too slow for the given reaction time. Conversely, excessive heat can lead to side reactions. Monitor the internal temperature closely and ensure the cooling/heating system can maintain the optimal temperature range (e.g., below 40°C during bromine addition).[1]
Reagent Purity and Stoichiometry Verify the purity of the starting veratraldehyde. Impurities can interfere with the reaction. Ensure the molar ratio of bromine to veratraldehyde is correct; a slight excess of bromine is often used.[1]
Solvent Effects The choice of solvent can impact solubility and reaction rates. Methanol has been shown to be effective, leading to high yields.[1] Ethanol, for instance, may result in decreased solubility and lower yields.[1]
Issue 2: Formation of Impurities and Byproducts

Q: HPLC and NMR analysis of my product shows the presence of isomeric impurities, specifically the 6-bromo isomer. How can this be minimized?

A: The formation of isomeric byproducts is a common challenge in electrophilic aromatic substitution. The methoxy (B1213986) groups in veratraldehyde direct bromination to the 2 and 6 positions. While the 2-bromo isomer is the major product, the formation of the 6-bromo isomer can occur.

Potential Cause Troubleshooting Steps
High Reaction Temperature Higher temperatures can decrease the regioselectivity of the bromination. Maintaining a lower reaction temperature throughout the addition of bromine is critical for favoring the formation of the desired 2-bromo isomer.
Reaction Solvent The solvent can influence the selectivity of the reaction. Acetic acid is a common solvent for this bromination.[3] Experimenting with different solvent systems may improve the isomeric ratio.
Slow Reagent Addition Adding the bromine solution slowly and at a controlled rate can help to maintain a low concentration of the electrophile, which can improve selectivity.
Issue 3: Difficulties in Product Isolation and Purification

Q: During workup and isolation, my product is difficult to crystallize or is an oil. What can I do to improve the isolation of a solid product?

A: Challenges in crystallization and isolation at scale are often related to residual solvents, impurities, or the workup procedure itself.

Potential Cause Troubleshooting Steps
Residual Solvent Ensure that the solvent used for the reaction (e.g., methanol or acetic acid) is sufficiently removed before crystallization.[1]
Presence of Impurities Impurities can act as crystallization inhibitors. An impure product may require purification by column chromatography before a final crystallization step.
Improper Workup After the reaction, quenching with water is a common procedure to precipitate the product.[1] The volume and temperature of the water can affect the crystal size and purity. A subsequent wash with a cold solvent like methanol can help to remove soluble impurities.[1]
pH of the Mixture Ensure the pH of the aqueous phase during workup is appropriate to ensure the product is in its neutral form.

Experimental Protocols

Protocol: Bromination of 3,4-Dimethoxybenzaldehyde

This protocol is adapted for a larger scale synthesis.[1]

  • Reactor Setup: Charge a suitable glass-lined reactor with methanol (approx. 6.25 L per kg of veratraldehyde).

  • Charge Starting Material: Add powdered 3,4-dimethoxybenzaldehyde (1.0 equivalent) to the methanol with stirring. A slight temperature drop may be observed.[1]

  • Dissolution: If necessary, gently warm the mixture to around 30°C to ensure complete dissolution of the starting material.[1]

  • Bromine Addition: Cool the solution and slowly add bromine (1.1 to 1.15 equivalents) while maintaining the internal temperature below 40°C using an efficient cooling system.[1]

  • Reaction: After the addition is complete, continue to stir the mixture at this temperature for approximately 1 hour.[1]

  • Solvent Removal (Optional): To aid in precipitation, a portion of the methanol can be removed by distillation.[1]

  • Precipitation: Cool the reaction mixture to approximately 20°C and add water (approx. 3.75 L per kg of veratraldehyde) with stirring to precipitate the product.[1]

  • Isolation: Filter the resulting slurry and wash the cake with cold methanol.[1]

  • Drying: Dry the product under vacuum at around 50°C until a constant weight is achieved.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

Starting MaterialBrominating AgentSolventScale (Veratraldehyde)Yield (%)Reference
3,4-DimethoxybenzaldehydeBromineMethanol4.0 kg90-92%[1]
VeratraldehydeKBrO₃/AcidNot specified3.0 g~70%[4]
3,4-DimethoxybenzaldehydeBromineAcetic AcidLab ScaleNot specified[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with Methanol B Add 3,4-Dimethoxybenzaldehyde A->B C Dissolve (Warm to 30°C if needed) B->C D Cool and Add Bromine (<40°C) C->D E Stir for 1 hour D->E F Cool to 20°C E->F G Add Water to Precipitate F->G H Filter Slurry G->H I Wash with Cold Methanol H->I J Dry Under Vacuum I->J K K J->K Final Product: This compound

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Logic

G Start Problem Encountered LowYield Low Yield / Incomplete Reaction Start->LowYield Impurity Impurity Issues (e.g., Isomers) Start->Impurity Isolation Isolation Problems (Oiling out) Start->Isolation CheckMixing Check Agitation & Mass Transfer LowYield->CheckMixing No CheckTemp Verify Temperature Control LowYield->CheckTemp No CheckReagents Confirm Reagent Stoichiometry & Purity LowYield->CheckReagents No TempControl Lower Reaction Temperature Impurity->TempControl No SlowAddition Ensure Slow Bromine Addition Impurity->SlowAddition No RemoveSolvent Ensure Complete Solvent Removal Isolation->RemoveSolvent No CheckWorkup Review Workup Procedure (Quench/Wash) Isolation->CheckWorkup No Purify Consider Column Chromatography Isolation->Purify If all else fails Solution Problem Resolved CheckMixing->Solution CheckTemp->Solution CheckReagents->Solution TempControl->Solution SlowAddition->Solution RemoveSolvent->Solution CheckWorkup->Solution Purify->Solution

Caption: Decision tree for troubleshooting common synthesis challenges.

References

identification of side products in veratraldehyde bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of veratraldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of veratraldehyde bromination?

The primary product of the electrophilic aromatic substitution reaction between veratraldehyde and a bromine source is typically 6-bromoveratraldehyde (also referred to as 2-bromo-4,5-dimethoxybenzaldehyde).[1][2][3] The electron-donating methoxy (B1213986) groups on the aromatic ring direct the incoming electrophile (bromonium ion) to the ortho position relative to one of the methoxy groups.

Q2: What are the common side products observed during the bromination of veratraldehyde?

Several side products can form during the bromination of veratraldehyde, depending on the reaction conditions. These may include:

  • Positional Isomers: Formation of other monobrominated isomers, such as 5-bromoveratraldehyde, can occur.[4]

  • Dibrominated Products: If the reaction is not carefully controlled, dibromination of the aromatic ring can lead to the formation of dibromoveratraldehyde.[5]

  • Oxidation Product: The aldehyde group is susceptible to oxidation, which can lead to the formation of 6-bromoveratric acid. This is more likely if the reaction is exposed to air for extended periods or if harsh oxidizing conditions are used.[6][7]

  • Cannizzaro Reaction Products: Under strongly basic conditions, veratraldehyde and its brominated derivatives can undergo a Cannizzaro reaction, leading to the corresponding alcohol and carboxylic acid.[8]

Q3: My reaction has a low yield of the desired 6-bromoveratraldehyde. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

  • Side Product Formation: The formation of the side products listed in Q2 can significantly reduce the yield of the desired product.

  • Suboptimal Reagents or Conditions: The choice of brominating agent and reaction solvent can impact the yield. For instance, using a less reactive brominating agent might result in an incomplete reaction.

  • Product Loss During Workup and Purification: The desired product might be lost during extraction, washing, or recrystallization steps.[9]

Q4: I am observing a mixture of inseparable products. How can I improve the selectivity of the reaction?

Improving selectivity towards the desired 6-bromoveratraldehyde can be challenging. Here are a few strategies:

  • Control of Stoichiometry: Use a precise stoichiometry of the brominating agent to minimize the formation of dibrominated products.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of electrophilic aromatic substitution.

  • Choice of Brominating Agent: Different brominating agents can exhibit different selectivities. For example, N-bromosuccinimide (NBS) in the presence of an acid catalyst is sometimes used for more controlled bromination.[10]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Experimenting with different solvents may be beneficial.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reaction mixture remains yellow/orange, and TLC shows significant starting material. Incomplete generation of bromine in situ.Ensure the correct stoichiometry of reagents like KBrO₃ and HBr. Add the acid catalyst dropwise to control the initial reaction rate.[1]
Formation of a significant amount of a more polar spot on TLC (acidic). Oxidation of the aldehyde to a carboxylic acid.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Avoid prolonged reaction times at elevated temperatures.[6][7]
Presence of multiple product spots on TLC that are difficult to separate. Formation of positional isomers or over-bromination.Carefully control the amount of brominating agent used (aim for a 1:1 molar ratio with veratraldehyde). Consider a milder brominating agent like NBS.[10] Optimize the reaction temperature; lower temperatures may favor the desired isomer.
The final product is an oil or fails to crystallize. Presence of impurities, such as isomeric byproducts, that inhibit crystallization.Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).[9] If the product is thermally stable, vacuum distillation might be an option.[6]
Low recovery after recrystallization. The chosen solvent system is not optimal, leading to high solubility of the product in the mother liquor.Experiment with different recrystallization solvents or solvent mixtures. Ensure the minimum amount of hot solvent is used to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.[9]

Quantitative Data Summary

The following table summarizes the yield of this compound (6-bromoveratraldehyde) obtained under different scales using an in situ bromination method with KBrO₃ and HBr in glacial acetic acid.[1][2]

Veratraldehyde (grams)Yield (%)
0.521.63
1.082.03
2.069.38
3.069.84

Experimental Protocols

Key Experiment: Bromination of Veratraldehyde using KBrO₃ and HBr (in situ Bromine Generation) [1]

Materials:

Procedure:

  • To a round bottom flask, add veratraldehyde (10 mmol) and potassium bromate (3.3 mmol).

  • Add 5 mL of glacial acetic acid to the flask at room temperature and begin stirring with a magnetic stirrer.

  • Slowly add 1 mL of 47% hydrobromic acid dropwise to the mixture.

  • Continue stirring for 45 minutes after the addition is complete. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into 50 mL of ice-cold water and stir for 10 minutes.

  • Add a solution of sodium thiosulfate dropwise until the orange color of excess bromine disappears.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Bromination_Mechanism cluster_side_reactions Potential Side Reactions Veratraldehyde Veratraldehyde Step1 Electrophilic Attack Veratraldehyde->Step1 + Br₂ Br2 Br₂ SigmaComplex Sigma Complex (Arenium Ion) Step1->SigmaComplex Step2 Deprotonation SigmaComplex->Step2 Product 6-Bromoveratraldehyde Step2->Product - H⁺ HBr HBr Dibromination Dibromination Product->Dibromination + Br₂ Oxidation Oxidation Product->Oxidation [O] Base Base DibromoProduct Dibromoveratraldehyde Dibromination->DibromoProduct VeratricAcid 6-Bromoveratric Acid Oxidation->VeratricAcid

Caption: Reaction mechanism for the electrophilic bromination of veratraldehyde and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product in Veratraldehyde Bromination CheckTLC Analyze crude reaction mixture by TLC Start->CheckTLC IncompleteReaction Is the reaction incomplete? (Significant starting material) CheckTLC->IncompleteReaction MultipleProducts Are there multiple product spots? IncompleteReaction->MultipleProducts No OptimizeTimeTemp Increase reaction time or temperature cautiously IncompleteReaction->OptimizeTimeTemp Yes PolarImpurity Is there a highly polar (low Rf) impurity? MultipleProducts->PolarImpurity No ControlStoichiometry Reduce amount of brominating agent MultipleProducts->ControlStoichiometry Yes Purification Proceed to Purification PolarImpurity->Purification No InertAtmosphere Run reaction under inert atmosphere PolarImpurity->InertAtmosphere Yes (likely oxidation) ColumnChromatography Purify by column chromatography Purification->ColumnChromatography Recrystallization Purify by recrystallization Purification->Recrystallization CheckReagents Verify reagent stoichiometry and quality OptimizeTimeTemp->CheckReagents CheckReagents->CheckTLC LowerTemp Lower reaction temperature ControlStoichiometry->LowerTemp LowerTemp->CheckTLC InertAtmosphere->CheckTLC

Caption: Troubleshooting workflow for identifying and addressing issues in veratraldehyde bromination.

References

how to remove unreacted bromine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals on effectively removing unreacted bromine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical methods for removing excess bromine?

A1: The most common methods involve quenching the bromine with a reducing agent. Aqueous solutions of sodium thiosulfate (B1220275) (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (B76179) (Na₂SO₃) are frequently used.[1][2] These reagents react with bromine (Br₂) to form colorless and water-soluble bromide salts (Br⁻), which can be easily removed during an aqueous workup.[3]

Q2: How do I choose the right quenching agent for my experiment?

A2: The choice depends on several factors, including the pH sensitivity of your product, the reaction scale, and the work-up procedure.[2]

  • Sodium Thiosulfate: Inexpensive and highly effective, but can form elemental sulfur as a fine precipitate under acidic conditions.[1][2]

  • Sodium Bisulfite/Sulfite: Good alternatives in acidic media as they are less likely to form sulfur.[2][4] However, they can generate sulfur dioxide (SO₂) gas, which is toxic and has a pungent odor, especially under acidic conditions.[1]

  • Unsaturated Hydrocarbons (e.g., Cyclohexene): Can be used to consume excess bromine via an addition reaction. However, the resulting dibrominated product will remain in the organic layer and may require removal by chromatography or distillation.[2]

Q3: What are the visual signs that the bromine has been completely removed?

A3: Elemental bromine has a distinct reddish-brown color.[1] A successful quench is indicated by the complete disappearance of this color from the reaction mixture, resulting in a colorless or pale yellow organic layer.[1][5]

Q4: My reaction mixture is still yellow after adding a significant amount of quenching agent. What should I do?

A4: A persistent yellow or brown color indicates the presence of unreacted bromine.[1] This could be due to several reasons:

  • Insufficient Quenching Agent: More quenching solution should be added portion-wise until the color disappears.[1]

  • Degraded Quenching Solution: The reducing agent solution may have degraded over time. It is best to use a freshly prepared solution.[1]

  • Poor Mixing: If the reaction is biphasic (e.g., an organic solvent and an aqueous quencher), vigorous stirring is essential to ensure efficient contact between the two layers.[1]

Q5: I see a fine white or yellow precipitate after quenching with sodium thiosulfate. What is it and how can I remove it?

A5: This precipitate is likely elemental sulfur, which can form when sodium thiosulfate is used under acidic conditions.[1] To avoid this, you can adjust the pH to be neutral or slightly basic before quenching, or use an alternative like sodium sulfite.[1][5] If sulfur has already formed, it can often be removed by filtering the mixture through a pad of celite.[1]

Q6: Is it safe to remove bromine by evaporation?

A6: While bromine has a relatively low boiling point (58.8 °C), removing it by evaporation is generally not recommended. Bromine is highly toxic and corrosive, and this method poses a significant inhalation hazard.[5][6] Chemical quenching is the safer and preferred method.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Quenching is violently exothermic and difficult to control. 1. The quenching agent solution is too concentrated.[1] 2. The quenching agent is being added too quickly.[1] 3. The reaction mixture is too warm.[1]1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[1] 2. Add the quenching agent dropwise or in small portions.[1] 3. Cool the reaction mixture in an ice bath before and during the quench.[1]
An emulsion forms during the aqueous work-up. 1. Vigorous shaking of the separatory funnel.[1] 2. High concentration of salts or similar densities of the aqueous and organic layers.[5]1. Gently swirl or invert the separatory funnel instead of shaking vigorously.[5] 2. Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.[5] 3. If the emulsion persists, filtering through a pad of Celite can help break it.[5]
Product is sensitive to acidic or basic conditions. The pH change during quenching is affecting the product's stability.1. Choose a quenching agent that results in a pH range compatible with your product. 2. Buffer the reaction mixture before quenching.[1] 3. A preliminary wash with saturated sodium bicarbonate solution can neutralize acidic conditions before adding a pH-sensitive quencher.[5]

Quantitative Data on Common Bromine Quenching Agents

The following table summarizes common quenching agents used to remove unreacted bromine.

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃5-10% (w/v) aqueous solution[1]2:1Inexpensive and effective, but can form elemental sulfur under acidic conditions.[1][2]
Sodium Bisulfite NaHSO₃5-10% (w/v) or Saturated aqueous solution[1][2]1:1Good alternative for acidic media; avoids sulfur precipitation.[2] Generates SO₂ gas.[1]
Sodium Sulfite Na₂SO₃5-10% (w/v) or 200 g/L aqueous solution[1][2]1:1Effective and less likely to form sulfur than thiosulfate.[1][2] Can also generate SO₂.[1]
Cyclohexene C₆H₁₀Neat or in a solvent[2]1:1The resulting dibromocyclohexane remains in the organic layer and must be separated from the product.[2]

Experimental Protocols

Protocol 1: General Procedure for Quenching with Aqueous Sodium Thiosulfate

This protocol provides a general guideline for quenching unreacted bromine in an organic solvent.

  • Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This is critical to control the exothermic nature of the quench.[1]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[1]

  • Slow Addition of Quencher: With vigorous stirring, slowly add the sodium thiosulfate solution to the reaction mixture. The addition should be dropwise initially.[1][6]

  • Monitor the Quench: Continue adding the quenching solution until the reddish-brown color of bromine completely disappears.[1]

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and then drain the lower aqueous layer.

  • Wash Organic Layer: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).[4] The brine wash helps to remove residual water from the organic solvent.[7]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.[1]

Protocol 2: Quenching with Aqueous Sodium Bisulfite

This protocol is an alternative, particularly useful if the reaction mixture is acidic.

  • Cool the Reaction Mixture: Cool the reaction to room temperature or below using an ice bath.[2]

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite.[2]

  • Slow Addition of Quencher: Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring in a well-ventilated fume hood, as SO₂ gas may be evolved.[2]

  • Monitor and Work-up: Continue addition until the bromine color is discharged. Proceed with the standard aqueous work-up as described in steps 5-7 of Protocol 1.[2][5]

Visualizations

Bromine_Quench_Workflow start Reaction Mixture (with excess Br₂) cool Cool to 0-5 °C (Ice Bath) start->cool add_quench Slowly Add Aqueous Quencher (e.g., Na₂S₂O₃) cool->add_quench monitor Stir Vigorously (Color Disappears) add_quench->monitor sep_funnel Transfer to Separatory Funnel monitor->sep_funnel wash Wash Organic Layer (H₂O, Brine) sep_funnel->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry end Isolate Product (Filter & Concentrate) dry->end

Caption: General experimental workflow for quenching unreacted bromine.

Quench_Decision_Tree start Choose Quenching Agent is_acidic Is the reaction mixture acidic? start->is_acidic use_thiosulfate Use Sodium Thiosulfate (Na₂S₂O₃) is_acidic->use_thiosulfate No use_bisulfite Use Sodium Bisulfite (NaHSO₃) or Sulfite (Na₂SO₃) is_acidic->use_bisulfite Yes warning_sulfur Potential for Sulfur (S) precipitation use_thiosulfate->warning_sulfur warning_so2 Potential for SO₂ gas evolution use_bisulfite->warning_so2

Caption: Decision tree for selecting a suitable aqueous quenching agent.

References

Technical Support Center: Purifying 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 2-Bromo-4,5-dimethoxybenzaldehyde during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting material (3,4-dimethoxybenzaldehyde, also known as veratraldehyde), mono-brominated intermediates, and potentially isomeric byproducts such as 3-bromo-4,5-dimethoxybenzaldehyde.[1] Over-bromination can also lead to the formation of di-brominated products.[2]

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary and most effective methods for purification are recrystallization and silica (B1680970) gel column chromatography.[2][3] The choice between them depends on the nature and quantity of the impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Methanol (B129727) is a commonly used and effective solvent for recrystallization.[1] A methanol-water mixture can also be employed.[2] While ethanol (B145695) can be used, it has been reported to be less suitable due to lower solubility of the compound and potentially lower yields.[1] In some procedures, the crude product is washed with cold methanol to remove impurities.[1]

Q4: How can I monitor the purity of my sample during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are more quantitative methods for assessing the final purity.[1][4]

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization
Potential Cause Suggested Solution
Incorrect Solvent Choice The chosen solvent may be too good, preventing crystal formation upon cooling, or too poor, causing premature precipitation with trapped impurities. Methanol is a recommended starting point.[1]
Cooling Rate Too Fast Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Insufficient Washing Residual mother liquor on the crystal surface contains impurities. Wash the filtered crystals with a small amount of cold recrystallization solvent.[1]
Insoluble Impurities Present If impurities are insoluble in the hot recrystallization solvent, they should be removed by hot filtration before allowing the solution to cool.
Issue 2: Poor Separation During Column Chromatography
Potential Cause Suggested Solution
Inappropriate Eluent System The polarity of the eluent system may be too high, causing all compounds to elute quickly with no separation, or too low, resulting in very slow elution. A good starting point for silica gel chromatography is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1][3]
Column Overloading Too much crude sample applied to the column will result in broad, overlapping bands. Use an appropriate amount of sample for the column size.
Poorly Packed Column Channels or cracks in the silica gel bed will lead to uneven solvent flow and poor separation. Ensure the column is packed uniformly.
Sample Insolubility If the sample is not fully dissolved in the mobile phase before loading, it can precipitate on the column, leading to streaking and poor separation.

Data Presentation

Table 1: TLC Parameters for Purity Analysis
Parameter Value Source
Stationary Phase Silica Gel[1][3]
Mobile Phase Hexane/Ethyl Acetate (6:4)[1]
Rf of Product ~0.55[1]

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold methanol to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.[1]

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexane).[3] Carefully pour the slurry into a chromatography column, ensuring a uniform and bubble-free packing.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

  • Loading: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Crude Product Purity Issue check_impurities Identify Impurities (TLC, HPLC, GC-MS) start->check_impurities is_major_impurity Major Impurity > 5%? check_impurities->is_major_impurity is_polar Impurities Polar? is_major_impurity->is_polar Yes recrystallize Perform Recrystallization (e.g., from Methanol) is_major_impurity->recrystallize No is_polar->recrystallize No column Perform Column Chromatography (Silica Gel) is_polar->column Yes check_purity Check Purity (TLC, Melting Point) recrystallize->check_purity column->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end_ok Pure Product Obtained is_pure->end_ok Yes end_nok Re-evaluate Purification Strategy is_pure->end_nok No

Caption: Troubleshooting workflow for purifying this compound.

PurificationLogic cluster_impurities Common Impurities cluster_methods Purification Methods input Crude Product starting_material Unreacted Veratraldehyde isomers Isomeric Byproducts over_brominated Over-brominated Species recrystallization Recrystallization (Good for removing small amounts of impurities with different solubility) starting_material->recrystallization column_chroma Column Chromatography (Good for separating compounds with different polarities, e.g., isomers) isomers->column_chroma over_brominated->column_chroma output Pure Product recrystallization->output column_chroma->output

References

troubleshooting low yields in the synthesis of 6-Bromoveratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the synthesis of 6-Bromoveratraldehyde.

Troubleshooting Guide

This section addresses specific issues that can lead to decreased yields and other complications during the synthesis of 6-Bromoveratraldehyde.

Question: My yield of 6-Bromoveratraldehyde is significantly lower than expected. What are the potential causes and solutions?

Answer: Low yields are a common issue in the bromination of veratraldehyde. The problem can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Sub-optimal Reaction Temperature: Temperature is a critical factor influencing both the reaction rate and selectivity.[1][2] Many bromination reactions are exothermic, and poor temperature control can lead to side reactions and product decomposition.[2]

    • Solution: Maintain a controlled, low temperature during the addition of the brominating agent. For electrophilic aromatic brominations, temperatures between 0°C and 22°C are often employed.[3][4][5] Use an ice bath to manage the reaction's exothermicity and ensure slow, dropwise addition of reagents.[2][4]

  • Incorrect Stoichiometry or Reagent Purity: The quality and amounts of your starting materials are crucial.

    • Solution: Ensure your starting veratraldehyde is pure.[6] Use reagents of a grade suitable for synthesis, as impurities can interfere with the reaction.[7][8] Carefully calculate and weigh all reagents. While a slight excess of the brominating agent may be used, a large excess can promote the formation of di-brominated byproducts.[9]

  • Inefficient Mixing: A heterogeneous reaction mixture can lead to incomplete conversion.

    • Solution: Ensure vigorous and continuous stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between reactants.[10][11]

  • Sub-optimal Reaction Time: Both insufficient and excessive reaction times can lower the yield of the desired product.

    • Solution: Monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC).[12] Quench the reaction once the starting material has been consumed to prevent potential product degradation or the formation of side products.[11]

  • Improper Work-up and Purification: Significant product loss can occur during isolation and purification.

    • Solution: During the work-up, ensure the complete precipitation of the product, often by pouring the reaction mixture into ice water.[4][12] When quenching excess bromine with a reagent like sodium thiosulfate (B1220275), add it portion-wise until the color dissipates to avoid unnecessary side reactions.[12] For purification, select an appropriate recrystallization solvent (ethanol is commonly used) and use a minimal amount of the hot solvent to ensure maximum recovery upon cooling.[12][13]

Question: I am observing a mixture of isomers instead of pure 6-Bromoveratraldehyde. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a result of the competing directing effects of the substituents on the veratraldehyde ring. The two electron-donating methoxy (B1213986) groups direct electrophilic attack to the ortho and para positions, while the electron-withdrawing aldehyde group directs to the meta position.[12][14]

Improving Regioselectivity:

  • Temperature Control: Lowering the reaction temperature is a primary strategy to enhance regioselectivity.[2] Reactions under kinetic control (lower temperature) favor the product that forms fastest, which can be different from the most stable thermodynamic product that predominates at higher temperatures.[2]

  • Choice of Solvent: The polarity of the solvent can influence the reaction's outcome.[2][15] Experimenting with different solvents, such as acetic acid, methanol, or dimethylformamide (DMF), may improve the selectivity for the desired 6-bromo isomer.[4][12][16]

  • Choice of Brominating Agent: Different brominating agents can exhibit different levels of selectivity. N-bromosuccinimide (NBS) is sometimes used as a milder and more selective alternative to molecular bromine.[16]

Question: My final product is discolored. What is the cause and how can I purify it?

Answer: Discoloration, often yellow or orange, typically indicates the presence of residual bromine or other impurities.

Causes & Solutions:

  • Residual Bromine: The most common cause of a yellow or orange tint is unreacted bromine.

    • Solution: During the work-up, add a quenching agent such as a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite until the color disappears.[12]

  • Oxidation Byproducts: The aldehyde group is susceptible to oxidation, which can form colored impurities.[1]

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[10] Additionally, avoid unnecessarily long reaction times or exposure to high temperatures.[17]

  • Purification: If the product remains colored after the work-up, further purification is necessary.

    • Solution: Recrystallization is the most effective method. Ethanol (B145695) is a commonly reported solvent for 6-Bromoveratraldehyde.[5][12] If impurities persist, column chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the bromination of veratraldehyde? A1: The synthesis of 6-Bromoveratraldehyde proceeds via an electrophilic aromatic substitution (SEAr) reaction.[12][14] The mechanism involves two main steps:

  • Attack of the electron-rich aromatic ring on an electrophilic bromine species (Br⁺ or a polarized Br-Br molecule) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[18][19]

  • Loss of a proton (H⁺) from the arenium ion to a base, which restores the aromaticity of the ring and yields the final 6-Bromoveratraldehyde product.[19]

Q2: Which brominating agent is most suitable for this synthesis? A2: Several brominating agents can be used, each with its own advantages and disadvantages.

  • Molecular Bromine (Br₂): Often used in solvents like acetic acid or methanol. It is highly reactive but can be hazardous to handle.[4][5][20]

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It is often used for milder, more selective brominations.[16]

  • In situ Generated Bromine: Reacting potassium bromate (B103136) (KBrO₃) with hydrobromic acid (HBr) in the reaction mixture generates bromine in situ. This method avoids handling elemental bromine directly and has been reported to give high yields.[12]

Q3: What are the primary safety precautions to consider during this synthesis? A3: Safety is paramount.

  • Handling Bromine: Liquid bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Handling Acids: Reagents like glacial acetic acid and hydrobromic acid are corrosive. Avoid contact with skin and eyes.

  • Exothermic Reaction: The reaction can release a significant amount of heat. Use an ice bath to control the temperature and add reagents slowly to prevent a runaway reaction.[2]

Data Presentation

Yield Variation with Reaction Scale

A study using KBrO₃ and HBr as the brominating system demonstrated how the reaction scale can influence the isolated yield of the product.

Starting Mass of Veratraldehyde (g)Isolated Yield (%)
0.521.63
1.082.03
2.069.38
3.069.84
Data sourced from a synthesis using KBrO₃ in glacial acetic acid with HBr.[12]

Experimental Protocols

Key Experiment: Synthesis of 6-Bromoveratraldehyde via In Situ Bromine Generation[12]

This protocol is adapted from a literature procedure that utilizes potassium bromate (KBrO₃) and hydrobromic acid (HBr) to generate the brominating agent in the reaction vessel, offering high yields while avoiding the direct handling of liquid bromine.

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Potassium Bromate (KBrO₃)

  • Glacial Acetic Acid

  • Hydrobromic Acid (HBr, 47%)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethanol

  • Ice water

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add veratraldehyde (10 mmol).

  • To the flask, add KBrO₃ (3.3 mmol) and 5 mL of glacial acetic acid.

  • Begin stirring the mixture at room temperature.

  • Slowly, add 1 mL of 47% HBr drop by drop to the stirring mixture. The solution color will typically change from yellow to orange.

  • After the addition is complete, continue to stir the reaction for 45 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into 50 mL of ice water and stir for 10 minutes.

  • Add a solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange color of excess bromine has disappeared.

  • The solid product should precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filtered solid with cold distilled water.

  • Purify the crude product by recrystallizing from ethanol to obtain 6-Bromoveratraldehyde.

Visualizations

Logical & Experimental Workflows

G Troubleshooting Workflow for Low Yields start Low Yield Observed cause1 Check Reaction Temperature start->cause1 cause2 Verify Reagent Stoichiometry & Purity start->cause2 cause3 Assess Reaction Monitoring & Time start->cause3 cause4 Review Work-up & Purification start->cause4 sol1a Is temperature controlled? (e.g., ice bath) cause1->sol1a sol2a Are reagents pure? Is stoichiometry correct? cause2->sol2a sol3a Was reaction monitored? (e.g., TLC) cause3->sol3a sol4a Is product lost during isolation or recrystallization? cause4->sol4a sol1b Implement strict temperature control. Add reagents slowly. sol1a->sol1b No end_node Improved Yield sol1a->end_node Yes sol1b->end_node sol2b Use pure starting materials. Recalculate and re-weigh reagents. sol2a->sol2b No sol2a->end_node Yes sol2b->end_node sol3b Monitor reaction to completion. Avoid excessively long reaction times. sol3a->sol3b No sol3a->end_node Yes sol3b->end_node sol4b Optimize quenching and precipitation. Use minimal hot solvent for recrystallization. sol4a->sol4b Yes sol4a->end_node No sol4b->end_node

Caption: Troubleshooting decision tree for low yield in 6-Bromoveratraldehyde synthesis.

G Mechanism: Electrophilic Aromatic Substitution cluster_reactants Step 1: Formation of Sigma Complex cluster_intermediate cluster_products Step 2: Deprotonation r1 Veratraldehyde plus + r2 Br⁺ (Electrophile) inter Arenium Ion Intermediate (Sigma Complex) (Resonance Stabilized) r2->inter Rate-determining step p1 6-Bromoveratraldehyde inter->p1 Fast plus2 + p2 H⁺

Caption: Simplified pathway for the electrophilic bromination of veratraldehyde.

References

Technical Support Center: Purification of 4-Bromo-2,5-dimethoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 4-bromo-2,5-dimethoxybenzaldehyde (B105343). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common stationary and mobile phase for the purification of 4-bromo-2,5-dimethoxybenzaldehyde?

A1: The most common stationary phase for the purification of 4-bromo-2,5-dimethoxybenzaldehyde is silica (B1680970) gel.[1][2][3][4] A frequently used mobile phase is a mixture of ethyl acetate (B1210297) and hexane (B92381).[1][5] A common starting eluent composition is 20% ethyl acetate in hexane.[1]

Q2: My primary impurity is the 3-bromo-2,5-dimethoxybenzaldehyde (B1605219) isomer. How can I effectively separate it from the desired 4-bromo product?

A2: The separation of the 4-bromo and 3-bromo isomers can be challenging due to their similar polarities.[6][7] To achieve a good separation, it is recommended to use a long chromatography column to increase the separation distance between the two compounds. Additionally, employing a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve resolution. Careful monitoring of the fractions by Thin Layer Chromatography (TLC) is crucial to identify and collect the pure fractions of the desired 4-bromo isomer.[8]

Q3: I am observing a low yield of the purified product. What are the potential causes and how can I improve it?

A3: Low yield can result from several factors:

  • Incomplete elution: The product may still be on the column. Try flushing the column with a more polar solvent system to ensure all the compound has eluted.

  • Product degradation on silica gel: Some compounds can be sensitive to the acidic nature of silica gel.[9] If you suspect this, you can try deactivating the silica gel with a small amount of triethylamine (B128534) in your eluent or use a different stationary phase like alumina.[2]

  • Co-elution with impurities: If the separation is not optimal, you may be discarding fractions containing your product along with impurities. Re-running the mixed fractions through the column may be necessary.

  • Loss during workup: Ensure that all the crude product is properly transferred to the column. Pre-adsorbing the crude product onto a small amount of silica gel before loading can help minimize losses.[8]

Q4: The separation on the column is poor, and the bands are diffuse. What could be the issue?

A4: Poor separation and diffuse bands can be caused by:

  • Improper column packing: Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and poor separation.[2][10] Ensure the silica gel is packed as a uniform slurry.[3][8]

  • Overloading the column: Using too much crude product for the amount of stationary phase will result in broad bands that are difficult to separate. A general rule of thumb is to use a stationary phase weight that is 20-100 times the weight of the crude mixture.[2][4]

  • Sample applied in too much solvent: The crude product should be dissolved in a minimal amount of solvent before being loaded onto the column.[8] Using too much solvent will cause the initial band to be too wide.

Q5: My compound is not moving from the top of the column. What should I do?

A5: If your compound is not eluting, the mobile phase is likely not polar enough. Gradually increase the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexane, you can increase it to 30% or 40%. It is important to make these changes gradually to ensure good separation.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol is a general guideline and may need to be optimized for your specific reaction mixture.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).[3][8]

    • Pour the slurry into the chromatography column and allow it to settle, ensuring there are no air bubbles.[10] Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.[2]

  • Sample Preparation and Loading:

    • Dissolve the crude 4-bromo-2,5-dimethoxybenzaldehyde in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[8]

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the prepared column.[8]

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase.

    • If the desired compound and impurities have significantly different polarities, isocratic elution (using a single solvent mixture) may be sufficient.

    • If the separation is difficult, a gradient elution can be used. This involves gradually increasing the polarity of the mobile phase over time (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate).

    • Collect fractions of the eluent in separate test tubes.

  • Monitoring the Separation:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to determine which fractions contain the purified product.

    • Spot the collected fractions on a TLC plate alongside a spot of your crude mixture and, if available, a pure standard of 4-bromo-2,5-dimethoxybenzaldehyde.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 4-bromo-2,5-dimethoxybenzaldehyde.[8]

Quantitative Data

ParameterValueSource(s)
Stationary Phase Silica Gel[1][2][3][4]
Mobile Phase Ethyl Acetate / Hexane[1][5]
Eluent Composition 20% Ethyl Acetate in Hexane[1]
Rf Value ~0.2-0.4 in the chosen eluent for good separation[8]

Note: The optimal eluent composition and resulting Rf value may vary depending on the specific impurities present in the crude mixture.

Visualizations

experimental_workflow crude_product Crude 4-bromo-2,5-dimethoxybenzaldehyde dissolve Dissolve in minimal solvent or adsorb onto silica crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Ethyl Acetate/Hexane load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product troubleshooting_guide start Problem with Purification poor_separation Poor Separation / Overlapping Spots start->poor_separation no_elution Compound Not Eluting start->no_elution low_yield Low Yield start->low_yield check_packing Check Column Packing (Air bubbles, cracks?) poor_separation->check_packing check_loading Check Sample Loading (Too much sample or solvent?) poor_separation->check_loading adjust_gradient Use a Shallower Gradient poor_separation->adjust_gradient increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_elution_end Flush column with more polar solvent low_yield->check_elution_end check_silica_stability Consider compound degradation on silica low_yield->check_silica_stability

References

avoiding toxic reagents in the synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. The focus of this guide is to promote safer laboratory practices by avoiding highly toxic and reactive reagents, such as elemental bromine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the traditional synthesis of this compound?

A1: The traditional synthesis method often employs elemental bromine (Br₂) as the brominating agent. Elemental bromine is a highly toxic, corrosive, and volatile liquid.[1] Inhalation can be fatal, and it can cause severe burns to the skin, eyes, and respiratory tract.[1][2] Its high reactivity also poses a risk of runaway reactions.[3] Due to these hazards, alternative, safer methods are highly recommended.

Q2: Are there safer, "greener" alternatives to using elemental bromine for this synthesis?

A2: Yes, several safer alternatives exist that avoid the direct handling of elemental bromine. One well-documented method is the in situ generation of bromine from potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in an acidic medium like glacial acetic acid.[4][5] This method is considered a greener approach as it mitigates the risks associated with storing and handling liquid bromine.[4] Other green bromination techniques include the use of bromide-bromate salts, which generate reactive brominating species upon acidification, and systems like hydrogen peroxide with hydrobromic acid (H₂O₂-HBr).[6][7]

Q3: What is the mechanism of the bromination of veratraldehyde using KBrO₃?

A3: The bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) to this compound using KBrO₃ in an acidic medium proceeds via an electrophilic aromatic substitution reaction.[4] In the presence of acid, bromide and bromate ions react to form bromine in situ. The bromonium ion (Br⁺) then acts as an electrophile, attacking the electron-rich aromatic ring of veratraldehyde to form the desired product.[4]

Q4: What kind of yields can I expect with the KBrO₃ method?

A4: The reported yields for the synthesis of this compound using the KBrO₃ method are generally good. Studies have shown that the yield can be as high as 82.03% when starting with 1.0 gram of veratraldehyde.[4][5] However, the yield can vary depending on the scale of the reaction. For instance, at a 0.5-gram scale, the yield was reported to be 21.63%, while at 2.0 and 3.0-gram scales, the yields were 69.38% and 69.84%, respectively.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Ensure all reagents are added in the correct stoichiometry. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the reaction has stalled, consider a slight extension of the reaction time.
Low purity of starting material (veratraldehyde).Use veratraldehyde of high purity. Impurities can interfere with the reaction.
Incorrect reaction temperature.The reaction is typically carried out at room temperature.[4] Significant deviations may affect the reaction rate and yield.
Formation of Multiple Products (Poor Selectivity) Over-bromination or side reactions.The addition of HBr should be done dropwise to control the generation of bromine in situ.[4] Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product is Colored (Not white/grayish-white) Presence of residual bromine.During the work-up, after pouring the reaction mixture into ice water, add a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color of the solution disappears.[4] This will quench any unreacted bromine.
Impurities from side reactions.Recrystallize the crude product from ethanol (B145695) to obtain a purified, grayish-white solid.[4]
Difficulty in Product Isolation Product is not precipitating out of solution.Ensure the reaction mixture is poured into a sufficient volume of ice water to induce precipitation.[4] Stir the mixture in the ice bath for at least 10 minutes to allow for complete precipitation.[4]

Quantitative Data Summary

Synthesis MethodStarting MaterialBrominating AgentSolventYield (%)Melting Point (°C)Reference
In situ BrominationVeratraldehyde (1.0 g)KBrO₃ / HBrGlacial Acetic Acid82.03142-144[4][5]
In situ BrominationVeratraldehyde (0.5 g)KBrO₃ / HBrGlacial Acetic Acid21.63142-144[4][5]
In situ BrominationVeratraldehyde (2.0 g)KBrO₃ / HBrGlacial Acetic Acid69.38142-144[4][5]
In situ BrominationVeratraldehyde (3.0 g)KBrO₃ / HBrGlacial Acetic Acid69.84142-144[4][5]
Traditional Bromination3,4-dimethoxybenzaldehydeBromineMethanol90-92143-146[8]
Traditional Bromination3,4-dimethoxybenzaldehydeBromineAcetic Acid86.5151-152[9]

Experimental Protocols

Key Experiment: Synthesis of this compound using KBrO₃ (A Safer, Greener Approach)

This protocol is adapted from the work of Nafillah, K. (2024).[4][5]

Materials:

  • Veratraldehyde (10 mmol)

  • Potassium bromate (KBrO₃) (3.3 mmol)

  • Glacial acetic acid (5 mL)

  • Hydrobromic acid (HBr, 47%) (1 mL)

  • Ice water (50 mL)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethanol (for recrystallization)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Desiccator

Procedure:

  • In a round bottom flask, dissolve 10 mmol of veratraldehyde and 3.3 mmol of KBrO₃ in 5 mL of glacial acetic acid at room temperature.

  • Stir the mixture using a magnetic stirrer.

  • Slowly add 1 mL of 47% HBr drop by drop using a dropping funnel.

  • After the addition is complete, continue stirring the reaction mixture for 45 minutes. Monitor the progress of the reaction by TLC.

  • Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

  • Add sodium thiosulfate solution dropwise until the color of the mixture disappears, indicating that all excess bromine has been quenched.

  • Filter the resulting solid using a Büchner funnel and wash it with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain a grayish-white solid.

  • Dry the purified product in a desiccator and weigh it to determine the yield.

  • Characterize the product by determining its melting point and using analytical techniques such as FTIR and GC-MS.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Dissolve Veratraldehyde & KBrO3 in Glacial Acetic Acid B 2. Add HBr Dropwise A->B C 3. Stir for 45 min at RT B->C D 4. Pour into Ice Water C->D Reaction Complete E 5. Quench with Na2S2O3 D->E F 6. Filter the Solid E->F G 7. Recrystallize from Ethanol F->G H 8. Dry the Product G->H I This compound H->I Final Product

Caption: Experimental workflow for the safer synthesis of this compound.

troubleshooting_logic Start Low Product Yield? Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Yes Monitor_Reaction Monitor with TLC Check_Reagents->Monitor_Reaction Check_Conditions Confirm Correct Temperature & Stirring Monitor_Reaction->Check_Conditions Solution Yield Improved Monitor_Reaction->Solution Reaction Complete Extend_Time Extend Reaction Time Check_Conditions->Extend_Time If Stalled Extend_Time->Solution

Caption: A troubleshooting decision tree for addressing low product yield.

References

Validation & Comparative

A Comparative ¹H NMR Analysis of 2-Bromo-4,5-dimethoxybenzaldehyde and Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) analysis, stands as a cornerstone technique for elucidating the structural details of organic compounds. This guide provides a comparative ¹H NMR analysis of 2-Bromo-4,5-dimethoxybenzaldehyde, a key intermediate in the synthesis of various biologically active molecules. Due to the limited public availability of its experimental ¹H NMR spectrum, this guide utilizes the spectral data of its close constitutional isomer, 4-Bromo-2,5-dimethoxybenzaldehyde, for a detailed comparison with other relevant aromatic aldehydes: vanillin (B372448), isovanillin (B20041), and veratraldehyde.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for 4-Bromo-2,5-dimethoxybenzaldehyde and its un-brominated precursor, veratraldehyde, alongside the commonly encountered aromatic aldehydes, vanillin and isovanillin. This data is crucial for identifying these compounds and understanding the influence of substituent positioning on the chemical environment of the protons.

CompoundAldehyde Proton (CHO)Aromatic ProtonsMethoxy (B1213986) Protons (OCH₃)Hydroxyl Proton (OH)
4-Bromo-2,5-dimethoxybenzaldehyde 10.40 ppm (s, 1H)7.34 ppm (s, 1H), 7.25 ppm (s, 1H)3.91 ppm (s, 3H), 3.90 ppm (s, 3H)-
Veratraldehyde 9.84 ppm (s, 1H)7.43 ppm (dd, J=8.2, 1.8 Hz, 1H), 7.41 ppm (d, J=1.8 Hz, 1H), 6.97 ppm (d, J=8.2 Hz, 1H)3.95 ppm (s, 3H), 3.94 ppm (s, 3H)-
Vanillin 9.82 ppm (s, 1H)7.42 ppm (dd, J=8.2, 1.8 Hz, 1H), 7.40 ppm (d, J=1.8 Hz, 1H), 7.04 ppm (d, J=8.2 Hz, 1H)3.96 ppm (s, 3H)6.20 ppm (s, 1H)
Isovanillin 9.83 ppm (s, 1H)7.44 ppm (d, J=1.9 Hz, 1H), 7.42 ppm (dd, J=8.8, 1.9 Hz, 1H), 6.97 ppm (d, J=8.8 Hz, 1H)3.97 ppm (s, 3H)6.12 ppm (s, 1H)

Note: Data for 4-Bromo-2,5-dimethoxybenzaldehyde was obtained from a patent database.[1] Data for other compounds were sourced from publicly available spectral databases.[2][3][4][5][6][7][8][9]

Experimental Protocol for ¹H NMR Analysis

A standard protocol for the ¹H NMR analysis of aromatic aldehydes is outlined below. This procedure is designed to yield high-quality spectra for structural elucidation and comparison.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid aromatic aldehyde sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • Before data acquisition, the magnetic field should be shimmed to optimize its homogeneity and improve spectral resolution.

  • Standard acquisition parameters for ¹H NMR should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Acquisition and Processing:

  • Acquire the Free Induction Decay (FID) signal.

  • Process the FID using a Fourier transform to obtain the frequency-domain NMR spectrum.

  • Perform phase and baseline corrections to ensure accurate integration and peak identification.

  • Integrate all peaks in the spectrum to determine the relative number of protons corresponding to each signal.

  • Identify the chemical shifts (δ) in parts per million (ppm) relative to the internal standard.

  • Determine the splitting patterns (e.g., singlet, doublet, triplet, multiplet) and calculate the coupling constants (J) in Hertz (Hz) for coupled protons.

Structural Analysis and Visualization

The chemical structure of this compound and the expected ¹H NMR signaling pathways can be visualized to aid in spectral interpretation. The following diagram, generated using Graphviz, illustrates the key proton environments and their expected correlations.

G cluster_molecule This compound cluster_signals Expected ¹H NMR Signals mol mol Aldehyde Aldehyde Proton (CHO) ~10.3 ppm (s, 1H) mol->Aldehyde CHO Aromatic_H6 Aromatic Proton (H-6) ~7.3 ppm (s, 1H) mol->Aromatic_H6 H-6 Aromatic_H3 Aromatic Proton (H-3) ~7.1 ppm (s, 1H) mol->Aromatic_H3 H-3 Methoxy_5 Methoxy Protons (5-OCH₃) ~3.9 ppm (s, 3H) mol->Methoxy_5 5-OCH₃ Methoxy_4 Methoxy Protons (4-OCH₃) ~3.9 ppm (s, 3H) mol->Methoxy_4 4-OCH₃

Caption: Chemical structure and predicted ¹H NMR signals for this compound.

Discussion

The ¹H NMR data presented in the comparison table highlights the diagnostic chemical shifts for the aldehyde, aromatic, and methoxy protons in the selected aromatic aldehydes. The aldehyde proton consistently appears as a singlet in the downfield region (δ 9.8-10.4 ppm), a characteristic feature of this functional group. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern of the benzene (B151609) ring. For instance, the two aromatic protons in 4-Bromo-2,5-dimethoxybenzaldehyde appear as singlets, indicating no adjacent protons for coupling. In contrast, the aromatic protons of veratraldehyde, vanillin, and isovanillin exhibit doublet and doublet of doublets patterns due to ortho and meta coupling.

The methoxy protons typically resonate as sharp singlets around 3.9 ppm. The presence of two distinct methoxy signals in 4-Bromo-2,5-dimethoxybenzaldehyde and veratraldehyde confirms the two methoxy groups are in chemically non-equivalent environments. The hydroxyl proton in vanillin and isovanillin is observed as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

This comparative guide underscores the utility of ¹H NMR spectroscopy in the structural verification of synthetic intermediates like this compound. The provided data for related compounds serves as a valuable reference for researchers in the field, facilitating the identification and characterization of these important chemical entities.

References

Interpreting the FTIR Spectrum of 2-Bromo-4,5-dimethoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the structural characteristics of novel compounds is paramount. Fourier-transform infrared (FTIR) spectroscopy is a powerful and accessible analytical technique for identifying functional groups within a molecule, thereby providing a molecular fingerprint. This guide provides a detailed interpretation of the FTIR spectrum of 2-Bromo-4,5-dimethoxybenzaldehyde and compares its key spectral features with those of two structurally related and commercially available aromatic aldehydes: vanillin (B372448) and isovanillin.

Comparative Analysis of FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the presence of several key functional groups: an aldehyde, an aromatic ring, ether linkages, and a carbon-bromine bond. By comparing its spectrum to those of vanillin and isovanillin, which share the aromatic aldehyde and methoxy (B1213986) functionalities, we can highlight the unique spectral features imparted by the bromine substituent and the specific substitution pattern.

The table below summarizes the principal infrared absorption peaks for this compound, vanillin, and isovanillin, with assignments for the corresponding vibrational modes.

Vibrational ModeThis compound (cm⁻¹)Vanillin (cm⁻¹)Isovanillin (cm⁻¹)
O-H Stretch (Phenolic)N/A~3178 (broad)~3100-3300 (broad)
C-H Stretch (Aromatic)~3000-3100~3024~3000-3100
C-H Stretch (Aldehydic)~2750, ~2850~2730, ~2850~2740, ~2840
C=O Stretch (Aldehyde)~1685~1666~1670
C=C Stretch (Aromatic)~1570~1587, ~1509~1580, ~1510
C-O Stretch (Ether)~1270, ~1030~1265, ~1153~1260, ~1130
C-Br Stretch~1018[1]N/AN/A

Interpretation of Key Spectral Features:

  • Aldehyde Group: All three compounds exhibit a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group between 1660 cm⁻¹ and 1700 cm⁻¹. The presence of two weaker bands in the region of 2700-2900 cm⁻¹ for the aldehydic C-H stretch is also a distinctive feature for aldehydes.

  • Aromatic Ring: The presence of the benzene (B151609) ring is confirmed by the C=C stretching vibrations typically appearing in the 1450-1600 cm⁻¹ region and the aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • Methoxy Groups: The strong absorptions corresponding to the C-O stretching of the ether linkages are observed in the 1000-1300 cm⁻¹ range for all three molecules.

  • Hydroxyl Group: Vanillin and isovanillin, being phenolic aldehydes, show a broad absorption band in the high-frequency region (3100-3300 cm⁻¹) corresponding to the O-H stretching vibration of the hydroxyl group. This peak is absent in the spectrum of this compound.

  • Carbon-Bromine Bond: The key distinguishing feature in the FTIR spectrum of this compound is the presence of a peak around 1018 cm⁻¹, which is characteristic of the C-Br stretching vibration.[1] This peak is absent in the spectra of vanillin and isovanillin.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid-state analysis.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Wipe it gently with a soft cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal.

    • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. The pressure should be firm but not excessive to avoid damaging the crystal.

    • Acquire the sample spectrum. The spectrometer will irradiate the sample with infrared light and record the resulting interferogram, which is then Fourier-transformed to produce the infrared spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary corrections, such as baseline correction, to the resulting spectrum.

    • Identify the wavenumbers of the major absorption peaks and correlate them with the corresponding functional group vibrations using standard correlation tables and spectral databases.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for obtaining and interpreting the FTIR spectrum of this compound.

FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_ATR Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR->Acquire_Background Place_Sample Place Sample on Crystal Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Sample->Process_Spectrum Peak_Identification Identify Peak Wavenumbers Process_Spectrum->Peak_Identification Functional_Group_Assignment Assign Functional Groups Peak_Identification->Functional_Group_Assignment

Caption: Experimental workflow for FTIR analysis.

References

GC-MS Characterization of 2-Bromo-4,5-dimethoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise analytical characterization of intermediates is paramount. This guide provides a detailed overview of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of 2-Bromo-4,5-dimethoxybenzaldehyde, a key building block in the synthesis of various psychoactive compounds and other complex molecules. This guide also offers a comparison with High-Performance Liquid Chromatography (HPLC) as an alternative analytical technique, supported by experimental data and detailed protocols.

GC-MS Analysis: Elucidation of Molecular Structure

Gas Chromatography-Mass Spectrometry stands as a primary and powerful technique for the identification and purity assessment of this compound. The combination of chromatographic separation by polarity and boiling point with mass-based detection allows for unambiguous identification.

A key identifying feature in the mass spectrum of this compound is the presence of a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 244.[1][2] The characteristic isotopic pattern of bromine, with two stable isotopes 79Br and 81Br in nearly equal abundance, results in a pair of peaks of similar intensity at m/z 244 and 246 for the molecular ion. This isotopic signature is a definitive indicator for the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule involve the loss of a formyl radical (-CHO) and a methyl radical (-CH3), leading to the formation of significant fragment ions.[2]

Quantitative Data Summary
ParameterValueSource
Molecular Ion (M+) m/z 244 (for 79Br), 246 (for 81Br)[1][2]
Key Fragment Ion 1 m/z 229 ([M-CH3]+)[2]
Key Fragment Ion 2 m/z 215 ([M-CHO]+)[2]
Retention Time (Typical) ~12.7 minutes[2]
Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of this compound is outlined below. This protocol is based on common practices for the analysis of substituted benzaldehydes and brominated aromatic compounds.

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • GC Column: A non-polar or mid-polarity capillary column is recommended, such as a Thermo Scientific TRACE TR-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography offers a viable alternative for the analysis of this compound, particularly for purity determination and quantification in reaction mixtures. HPLC is well-suited for less volatile or thermally labile compounds and can be readily adapted for preparative scale separations.

Comparison of GC-MS and HPLC
FeatureGC-MSHPLC
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbance
Strengths High resolution, definitive structural elucidation from mass spectrumVersatile, suitable for non-volatile compounds, preparative scale-up
Limitations Requires volatile and thermally stable analytesLower resolution than GC, less structural information from UV detection
Typical Mobile Phase Inert carrier gas (e.g., Helium)Solvent mixture (e.g., Acetonitrile (B52724)/Water)
Detection Mass Spectrometry (MS)UV-Vis Spectroscopy
Experimental Protocol: HPLC

A general reversed-phase HPLC method suitable for the analysis of substituted benzaldehydes is provided below.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For mass spectrometry compatible methods, formic acid can be used as an additive, while for standard UV detection, phosphoric acid can be employed.[4]

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start at 30% B, hold for 1 minute.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Visualizing the Workflow

To illustrate the logical flow of the analytical process, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample of 2-Bromo-4,5- dimethoxybenzaldehyde Dissolution Dissolve in appropriate solvent (e.g., Dichloromethane) Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Retention Time Determination Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Detection->MassSpectrum Identification Compound Identification (Molecular Ion & Fragments) Chromatogram->Identification MassSpectrum->Identification

GC-MS Experimental Workflow for this compound.

Fragmentation_Pathway Molecule This compound (m/z 244/246) Fragment1 Loss of -CHO (m/z 215/217) Molecule->Fragment1 - CHO Fragment2 Loss of -CH3 (m/z 229/231) Molecule->Fragment2 - CH3

Primary Fragmentation Pathway of this compound.

References

A Comparative Analysis of the Melting Point of 2-Bromo-4,5-dimethoxybenzaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the melting point of 2-Bromo-4,5-dimethoxybenzaldehyde against its parent compound and structural isomers. The data presented is compiled from various chemical suppliers and scientific literature to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Data Presentation: Melting Point Comparison

The melting point is a critical physical property for the identification and purity assessment of a crystalline solid. Below is a summary of the reported melting points for this compound and selected analogues. The variation in reported values can be attributed to the purity of the sample and the specific experimental conditions used for determination.

Compound NameStructureMolecular FormulaCAS NumberReported Melting Point (°C)
This compound C₉H₉BrO₃5392-10-9142-144, 148, 146-152
Veratraldehyde (3,4-dimethoxybenzaldehyde)C₉H₁₀O₃120-14-940-43, 43-45
4-Bromo-2,5-dimethoxybenzaldehyde (B105343)C₉H₉BrO₃31558-41-5132-135
5-Bromo-2,3-dimethoxybenzaldehydeC₉H₉BrO₃71295-21-181-84

Data compiled from multiple chemical suppliers and literature sources.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocol: Capillary Melting Point Determination

The melting point of a crystalline solid is determined as the temperature range over which the solid transitions to a liquid. The following is a detailed protocol for the capillary method, a standard technique for accurate melting point determination.[13][14][15][16][17]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass or weighing paper

  • Dropping tube or long glass tube for packing

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine powder form. If necessary, gently crush the crystals using a spatula on a watch glass.[15][16]

    • Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.[13][14]

  • Packing the Sample:

    • Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.

    • To ensure dense packing, drop the capillary tube, sealed end down, through a long, narrow tube (like a piece of glass tubing) onto the benchtop. The bouncing action will compact the sample at the bottom.[16]

    • Repeat until the packed sample height is between 2-3 mm. An improperly packed or overly large sample can lead to a broad melting range.[15][16]

  • Determination:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[13]

    • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting point. This is the "rough" melting point.[15]

    • Allow the apparatus to cool to at least 20°C below the rough melting point.[15]

    • Prepare a new sample and place it in the apparatus. Set the starting temperature to about 15°C below the expected melting point.[15][16]

    • Begin heating at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[15]

  • Observation and Recording:

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal disappears (complete melting).[15]

    • The recorded melting point should be expressed as a range from the onset to the complete melting temperature.

    • For accuracy, the determination should be repeated at least once with a fresh sample.[15]

Visualized Workflow

The following diagram illustrates the logical steps involved in the experimental determination of a melting point.

MeltingPointWorkflow Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Load Load Capillary Tube (2-3mm) Crush->Load Pack Pack Sample Tightly Load->Pack Insert Insert Tube into Apparatus Pack->Insert RoughMelt Rapid Heat for Rough M.P. Insert->RoughMelt Cool Cool Apparatus RoughMelt->Cool FineMelt Slow Heat (1-2°C/min) Cool->FineMelt Observe Observe Melting FineMelt->Observe RecordRange Record T_onset to T_complete Observe->RecordRange Repeat Repeat for Accuracy RecordRange->Repeat Report Report Melting Range Repeat->Report

Caption: Workflow for Capillary Melting Point Determination.

References

A Comparative Guide to 2-Bromo-4,5-dimethoxybenzaldehyde and 4-bromo-2,5-dimethoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug discovery, the selection of appropriate starting materials is a critical determinant of experimental success. Among the myriad of available benzaldehyde (B42025) derivatives, 2-Bromo-4,5-dimethoxybenzaldehyde and its isomer, 4-bromo-2,5-dimethoxybenzaldehyde (B105343), serve as pivotal precursors for a range of complex molecules, including pharmacologically active compounds. This guide provides an objective comparison of these two isomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of these isomers is essential for their effective use in the laboratory. The following table summarizes key quantitative data for both compounds.

PropertyThis compound4-bromo-2,5-dimethoxybenzaldehyde
CAS Number 5392-10-931558-41-5
Molecular Formula C₉H₉BrO₃C₉H₉BrO₃
Molecular Weight 245.07 g/mol 245.07 g/mol [1]
Melting Point 142-144 °C[2][3]132-135 °C[4]
Appearance White to yellow to orange powder/crystal[5]Light yellow solid[6]
Solubility Insoluble in waterInsoluble in water[6]

Synthesis and Reactivity: A Tale of Two Isomers

The synthetic routes to these brominated dimethoxybenzaldehydes differ significantly, primarily dictated by the directing effects of the substituents on the aromatic ring.

Synthesis of this compound:

This isomer is typically synthesized from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). The electron-donating methoxy (B1213986) groups at the 3- and 4-positions direct the incoming electrophile (bromine) to the 2- or 6-position. Bromination in methanol (B129727) has been reported to give high yields of the desired 2-bromo isomer.[7] An alternative method utilizes potassium bromate (B103136) (KBrO₃) as an in-situ source of bromine in an acidic medium.[2][3]

Synthesis of 4-bromo-2,5-dimethoxybenzaldehyde:

The synthesis of this isomer commences with 2,5-dimethoxybenzaldehyde (B135726). The directing effects of the methoxy groups at the 2- and 5-positions favor electrophilic substitution at the 4- and 6-positions. Bromination in glacial acetic acid typically yields a mixture of 4-bromo-2,5-dimethoxybenzaldehyde as the major product and the 6-bromo isomer as a minor product.[8]

The differential placement of the bromine atom and methoxy groups on the benzene (B151609) ring influences the reactivity of the aldehyde functional group and the aromatic ring itself. While direct comparative studies on their reactivity in specific reactions are limited, the electronic environment of the aldehyde group is expected to differ, potentially affecting their performance in reactions such as condensations and oxidations.

Experimental Protocols

Synthesis of this compound from Veratraldehyde

Materials:

  • 3,4-dimethoxybenzaldehyde (Veratraldehyde)

  • Potassium Bromate (KBrO₃)

  • Glacial Acetic Acid

  • Hydrobromic Acid (HBr, 47%)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethanol (B145695)

  • Ice water

Procedure: [3]

  • In a round bottom flask, dissolve 10 mmol of veratraldehyde in 5 mL of glacial acetic acid at room temperature.

  • Add 3.3 mmol of KBrO₃ to the stirring mixture.

  • Slowly add 1 mL of 47% HBr dropwise.

  • Continue stirring for 45 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

  • Add Na₂S₂O₃ until the color changes, indicating the quenching of excess bromine.

  • Filter the solid precipitate using a Buchner funnel and wash with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain pure this compound. A yield of up to 82.03% has been reported with this method.[3]

Synthesis_2_Bromo 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Reaction Mixture Reaction Mixture 3,4-Dimethoxybenzaldehyde->Reaction Mixture KBrO3, HBr, Acetic Acid KBrO3, HBr, Acetic Acid KBrO3, HBr, Acetic Acid->Reaction Mixture Quenching (Ice water, Na2S2O3) Quenching (Ice water, Na2S2O3) Reaction Mixture->Quenching (Ice water, Na2S2O3) Filtration Filtration Quenching (Ice water, Na2S2O3)->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) This compound This compound Recrystallization (Ethanol)->this compound

Caption: Synthetic workflow for this compound.

Synthesis of 4-bromo-2,5-dimethoxybenzaldehyde from 2,5-dimethoxybenzaldehyde

Materials:

Procedure: [6]

  • At 0 °C, dissolve 1.0 g (6.02 mmol) of 2,5-dimethoxybenzaldehyde in 7 mL of glacial acetic acid.

  • Slowly add a solution of 0.34 mL (6.62 mmol) of bromine in 3 mL of glacial acetic acid.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding 30 mL of water.

  • Collect the resulting white precipitate by filtration.

  • Redissolve the precipitate in a mixture of 30 mL of water and 30 mL of dichloromethane for liquid-liquid separation.

  • Extract the aqueous phase with dichloromethane (3 x 25 mL).

  • Combine the organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using 20% ethyl acetate in hexane as the eluent to afford 4-bromo-2,5-dimethoxybenzaldehyde. A yield of 56% has been reported for this protocol.[6]

Synthesis_4_Bromo 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Reaction Mixture Reaction Mixture 2,5-Dimethoxybenzaldehyde->Reaction Mixture Bromine, Acetic Acid Bromine, Acetic Acid Bromine, Acetic Acid->Reaction Mixture Quenching (Water) Quenching (Water) Reaction Mixture->Quenching (Water) Extraction (DCM) Extraction (DCM) Quenching (Water)->Extraction (DCM) Purification (Column Chromatography) Purification (Column Chromatography) Extraction (DCM)->Purification (Column Chromatography) 4-bromo-2,5-dimethoxybenzaldehyde 4-bromo-2,5-dimethoxybenzaldehyde Purification (Column Chromatography)->4-bromo-2,5-dimethoxybenzaldehyde

Caption: Synthetic workflow for 4-bromo-2,5-dimethoxybenzaldehyde.

Applications in Drug Development and Research

The utility of these isomers as synthetic intermediates is best illustrated by the classes of compounds that can be accessed from them.

From this compound:

This isomer serves as a precursor for various substituted phenethylamines and is a building block for certain natural product derivatives. Recent studies have explored the synthesis of methylated and acetylated bromophenol derivatives from precursors related to this compound, which have demonstrated antioxidant and anticancer activities.[5][9][10] For instance, the derivative 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene has been shown to ameliorate oxidative damage in human keratinocytes.[9]

From 4-bromo-2,5-dimethoxybenzaldehyde:

This isomer is arguably more prominent in the literature due to its role as a key precursor in the synthesis of the psychedelic phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B).[11] The synthesis typically involves a Henry reaction with nitromethane (B149229) followed by reduction. The pharmacological profile of 2C-B and its derivatives as serotonin (B10506) 5-HT₂ receptor agonists is a significant area of research.[12]

The distinct substitution patterns of the final products derived from these two isomers underscore the importance of selecting the correct starting material to achieve the desired biological activity.

Application_Comparison cluster_2_bromo This compound cluster_4_bromo 4-bromo-2,5-dimethoxybenzaldehyde 2-Bromo_Start 2-Bromo-4,5- dimethoxybenzaldehyde Antioxidant_Deriv Antioxidant Derivatives 2-Bromo_Start->Antioxidant_Deriv Anticancer_Deriv Anticancer Derivatives 2-Bromo_Start->Anticancer_Deriv Natural_Product_Analogs Natural Product Analogs 2-Bromo_Start->Natural_Product_Analogs 4-Bromo_Start 4-bromo-2,5- dimethoxybenzaldehyde Psychedelic_Amines Psychedelic Amines (e.g., 2C-B) 4-Bromo_Start->Psychedelic_Amines Serotonin_Agonists 5-HT2 Receptor Agonists Psychedelic_Amines->Serotonin_Agonists Mechanism of Action

Caption: Divergent applications of the two isomers in medicinal chemistry.

Conclusion

While this compound and 4-bromo-2,5-dimethoxybenzaldehyde share the same molecular formula, their distinct substitution patterns lead to different synthetic accessibilities and, more importantly, divergent pathways in the synthesis of bioactive molecules. The former is a valuable precursor for compounds with potential antioxidant and anticancer properties, while the latter is a well-established starting material for a class of serotonergic psychedelics. The choice between these two isomers will, therefore, be dictated by the specific molecular target and the desired pharmacological profile. This guide provides the foundational information necessary for researchers to strategically incorporate these versatile building blocks into their research and development programs.

References

A Comparative Guide to TLC Monitoring of Veratraldehyde Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring optimal outcomes and purity of the final product. The bromination of veratraldehyde (3,4-dimethoxybenzaldehyde), a key step in the synthesis of various pharmaceutical intermediates, is a reaction that benefits significantly from careful monitoring. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and efficient method for tracking the progress of this reaction.

This guide provides a comparative analysis of two common methods for the bromination of veratraldehyde and details the process of monitoring these reactions using TLC. We present detailed experimental protocols, a comparison of TLC visualization techniques, and a structured workflow to guide your experimental setup.

Comparison of Bromination Methods

The electrophilic aromatic substitution of veratraldehyde primarily yields 5-bromoveratraldehyde. Two prevalent methods for this transformation involve the use of potassium bromate (B103136)/hydrobromic acid and N-bromosuccinimide in sulfuric acid.

ParameterMethod A: KBrO₃/HBr in Acetic AcidMethod B: NBS in Sulfuric Acid
Brominating Agent In situ generated Br₂ from KBrO₃ and HBrN-Bromosuccinimide (NBS)
Reaction Conditions Room temperature0°C to room temperature
Key Advantages Avoids direct handling of corrosive liquid bromine.Mild reaction conditions; simple workup.
Potential Drawbacks Requires careful addition of HBr.Requires the use of concentrated sulfuric acid.
Workup Quenching with sodium thiosulfate (B1220275), extraction.Quenching with water, extraction.

TLC Monitoring: Expected Results

Effective TLC monitoring relies on the difference in polarity between the starting material (veratraldehyde) and the product (5-bromoveratraldehyde). Veratraldehyde, with its polar aldehyde and ether functional groups, will adhere more strongly to the polar silica (B1680970) gel stationary phase. The introduction of the less polar bromine atom in 5-bromoveratraldehyde reduces the overall polarity of the molecule.

Consequently, when using a moderately polar mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, the product will travel further up the TLC plate than the starting material. This results in a higher Retention Factor (R_f) for the product compared to the starting material.

Table 2: Predicted TLC R_f Values

CompoundMobile Phase (Ethyl Acetate:Hexane)Predicted R_f ValueVisualization
Veratraldehyde30:70~0.3 - 0.4UV (254 nm), Iodine, p-Anisaldehyde
5-Bromoveratraldehyde30:70~0.5 - 0.6UV (254 nm), Iodine, p-Anisaldehyde

Note: R_f values are estimates and can vary based on specific experimental conditions such as the exact solvent composition, temperature, and the specific brand of TLC plates. It is recommended to determine the precise R_f values experimentally in your own laboratory setting.

Comparison of TLC Visualization Techniques

Since veratraldehyde and its brominated product are colorless, visualization techniques are required to observe the spots on the TLC plate.

Visualization MethodPrincipleAdvantagesDisadvantagesSuitability for this Reaction
UV Light (254 nm) Aromatic rings absorb UV light, appearing as dark spots on a fluorescent background.[1]Non-destructive, quick, and easy.[1]Not all compounds are UV-active.Excellent: Both veratraldehyde and its brominated product are aromatic and will be readily visible.
Iodine Vapor Iodine complexes with organic compounds to form colored (typically brown) spots.General stain for many organic compounds.Spots can fade over time; semi-destructive.Good: Aromatic compounds generally stain well with iodine.
p-Anisaldehyde Stain The stain reacts with certain functional groups, often producing distinct colors upon heating.Can be very sensitive and produce a range of colors for different compounds.[2]Destructive; requires heating.Excellent: This stain is particularly effective for aldehydes, producing a colored spot.[2]

Experimental Protocols

Method A: Bromination using KBrO₃/HBr in Acetic Acid

Materials:

  • Veratraldehyde

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr, 48%)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Hexane

  • Silica gel TLC plates (with fluorescent indicator)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve veratraldehyde (1.0 eq) in glacial acetic acid.

  • Add potassium bromate (0.33 eq) to the solution and stir at room temperature.

  • Slowly add hydrobromic acid (48%) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 15 minutes).

  • Once the reaction is complete (as indicated by the disappearance of the veratraldehyde spot on TLC), pour the reaction mixture into a beaker of ice water.

  • Add a saturated solution of sodium thiosulfate to quench any remaining bromine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

Method B: Bromination using N-Bromosuccinimide (NBS) in Sulfuric Acid

Materials:

  • Veratraldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Hexane

  • Silica gel TLC plates (with fluorescent indicator)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve veratraldehyde (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid.

  • Add N-bromosuccinimide (1.0-1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture into ice water.

  • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

TLC Monitoring Workflow

The following workflow can be used to effectively monitor the bromination of veratraldehyde.

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (30% EtOAc in Hexane) prep_plate Prepare TLC Plate (Draw origin line) prep_samples Prepare Samples: - Veratraldehyde (SM) - Reaction Mixture (RXN) spot_sm Spot SM (Lane 1) prep_samples->spot_sm spot_co Co-spot SM + RXN (Lane 2) spot_rxn Spot RXN (Lane 3) develop Develop Plate spot_rxn->develop dry Dry Plate visualize Visualize: 1. UV Light 2. Iodine Vapor 3. p-Anisaldehyde Stain analyze Analyze Spots: - Compare R_f values - Check for disappearance of SM - Check for appearance of Product visualize->analyze

Caption: Workflow for TLC monitoring of veratraldehyde bromination.

Signaling Pathway of Electrophilic Aromatic Bromination

The bromination of veratraldehyde proceeds via an electrophilic aromatic substitution mechanism.

EAS_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product veratraldehyde Veratraldehyde sigma_complex Sigma Complex (Arenium Ion) veratraldehyde->sigma_complex Electrophilic Attack bromonium Bromonium Ion (Br+) product 5-Bromoveratraldehyde sigma_complex->product Deprotonation h_plus H+

Caption: Electrophilic aromatic substitution pathway for veratraldehyde bromination.

References

A Comparative Guide to the Structural Confirmation of Bromination on 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the bromination of 2,5-dimethoxybenzaldehyde (B135726), with a focus on the structural confirmation of the resulting products. Experimental data, detailed protocols, and spectroscopic analysis are presented to aid researchers in making informed decisions for their synthetic and drug development endeavors.

Executive Summary

The electrophilic bromination of 2,5-dimethoxybenzaldehyde predominantly yields 4-bromo-2,5-dimethoxybenzaldehyde . While older literature suggested the formation of the 6-bromo isomer, modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have definitively confirmed the regioselectivity of this reaction. This guide compares the widely used bromine in acetic acid method with the alternative of using N-Bromosuccinimide (NBS), providing the necessary data to distinguish between the potential isomers.

Data Presentation: Spectroscopic Comparison for Structural Elucidation

The primary method for confirming the position of bromination is through ¹H and ¹³C NMR spectroscopy. The substitution pattern on the aromatic ring gives rise to distinct chemical shifts and coupling patterns for the aromatic protons.

Table 1: Comparative ¹H and ¹³C NMR Data (CDCl₃)

Compound Signal ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment ¹³C Chemical Shift (ppm)
2,5-Dimethoxybenzaldehyde CHO10.45s-Aldehyde189.9
H-37.35d3.1Aromatic113.8
H-47.10dd9.0, 3.1Aromatic117.5
H-67.00d9.0Aromatic109.6
OCH₃3.90s-Methoxy56.2
OCH₃3.85s-Methoxy55.8
4-Bromo-2,5-dimethoxybenzaldehyde CHO10.39s-Aldehyde188.7
H-37.58s-Aromatic114.9
H-67.28s-Aromatic113.2
OCH₃3.93s-Methoxy56.8
OCH₃3.89s-Methoxy56.4
Minor Isomer (6-Bromo-2,5-dimethoxybenzaldehyde)H-3~7.00d~9.0Aromatic-
H-4~7.00d~9.0Aromatic-

The most telling difference in the ¹H NMR spectra is the pattern of the aromatic protons. In the starting material, a characteristic doublet, doublet of doublets, and doublet pattern is observed. In the major product, 4-bromo-2,5-dimethoxybenzaldehyde, the two remaining aromatic protons (H-3 and H-6) appear as singlets due to the loss of ortho and meta coupling. The minor 6-bromo isomer would exhibit an AB quartet (two doublets) for the adjacent H-3 and H-4 protons.[1]

Experimental Protocols

Method 1: Bromination with Bromine in Glacial Acetic Acid

This is the most commonly cited method for the preparation of 4-bromo-2,5-dimethoxybenzaldehyde.

Procedure:

  • Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure 4-bromo-2,5-dimethoxybenzaldehyde.

Expected Yield: 85-95% of the major 4-bromo isomer.[1] A smaller amount of the 6-bromo isomer (around 5%) may also be formed.[1]

Method 2: Bromination with N-Bromosuccinimide (NBS) - An Alternative Approach

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can be used for electron-rich aromatic compounds. While a specific protocol for 2,5-dimethoxybenzaldehyde is not widely reported, the following general procedure for activated aromatic aldehydes can be adapted.

Procedure:

  • Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.

  • Add N-Bromosuccinimide (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction can be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.

Note: The use of NBS may offer higher regioselectivity and milder reaction conditions compared to elemental bromine.

Mandatory Visualizations

reaction_pathway start 2,5-Dimethoxybenzaldehyde reagent Br₂ / Acetic Acid or NBS product_major 4-Bromo-2,5-dimethoxybenzaldehyde (Major Product) reagent->product_major Electrophilic Aromatic Substitution product_minor 6-Bromo-2,5-dimethoxybenzaldehyde (Minor Product) reagent->product_minor structural_confirmation cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation synthesis Bromination of 2,5-dimethoxybenzaldehyde nmr_analysis ¹H and ¹³C NMR Spectroscopy synthesis->nmr_analysis Isolate Product ms_analysis Mass Spectrometry synthesis->ms_analysis Determine Molecular Weight structure_confirmed Structure Confirmed as 4-Bromo-2,5-dimethoxybenzaldehyde nmr_analysis->structure_confirmed Compare Spectra to Reference Data ms_analysis->structure_confirmed

References

Distinguishing 4-bromo- and 6-bromo-2,5-dimethoxybenzaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical differentiation of the regioisomers 4-bromo-2,5-dimethoxybenzaldehyde (B105343) and 6-bromo-2,5-dimethoxybenzaldehyde. This document provides a comparative analysis of their spectroscopic and chromatographic properties, supported by experimental data and detailed protocols, to ensure accurate identification in synthetic and developmental workflows.

The precise identification of constitutional isomers is a critical aspect of chemical research and drug development. The 4-bromo and 6-bromo isomers of 2,5-dimethoxybenzaldehyde (B135726), common intermediates in the synthesis of various psychoactive compounds and other pharmaceuticals, present a notable analytical challenge due to their identical mass and similar chemical properties.[1] This guide outlines key distinguishing features based on spectroscopic and chromatographic data to facilitate their unambiguous identification.

Spectroscopic and Physical Property Comparison

The primary distinction between the 4-bromo and 6-bromo isomers lies in the substitution pattern on the aromatic ring, which gives rise to unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Physical properties, such as melting point, also offer a preliminary means of differentiation.

Property4-bromo-2,5-dimethoxybenzaldehyde6-bromo-2,5-dimethoxybenzaldehyde
Molecular Formula C₉H₉BrO₃C₉H₉BrO₃
Molecular Weight 245.07 g/mol [2]245.07 g/mol
Melting Point 132-133°C[3]102-103°C[3]

Table 1. Comparison of the physical properties of 4-bromo- and 6-bromo-2,5-dimethoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most definitive method for distinguishing between the two isomers. The difference in the substitution pattern leads to distinct splitting patterns and chemical shifts for the aromatic protons.

In the case of 6-bromo-2,5-dimethoxybenzaldehyde , the two aromatic protons are adjacent to each other, resulting in a characteristic AB quartet system. These protons appear as a doublet of doublets.[3]

For 4-bromo-2,5-dimethoxybenzaldehyde , the two aromatic protons are in a para-position relative to each other, leading to two singlets in the aromatic region of the ¹H NMR spectrum.

Isomer ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
4-bromo-2,5-dimethoxybenzaldehyde ~10.4 (s, 1H, CHO), ~7.3 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃)Predicted values based on analogous compounds: ~189 (CHO), ~158 (C-O), ~155 (C-O), ~125 (C-H), ~115 (C-H), ~113 (C-Br), ~112 (C-CHO), ~56.5 (OCH₃), ~56.0 (OCH₃)
6-bromo-2,5-dimethoxybenzaldehyde ~10.4 (s, 1H, CHO), 7.00 (dd, J=9 Hz, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃)[3]Predicted values based on analogous compounds: ~189 (CHO), ~155 (C-O), ~152 (C-O), ~120 (C-CHO), ~118 (C-H), ~115 (C-H), ~112 (C-Br), ~56.8 (OCH₃), ~56.2 (OCH₃)

Table 2. Comparative ¹H and ¹³C NMR spectral data for 4-bromo- and 6-bromo-2,5-dimethoxybenzaldehyde. Note: Some values are predicted based on typical chemical shifts for similar structures and should be confirmed with experimental data.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While less definitive than NMR for isomer differentiation, IR and MS can provide confirmatory evidence.

IR Spectroscopy: Both isomers will exhibit characteristic absorptions for the aldehyde C=O stretch (~1680-1700 cm⁻¹), aromatic C=C stretches (~1400-1600 cm⁻¹), and C-O ether stretches (~1020-1250 cm⁻¹). Subtle differences may be observed in the fingerprint region (below 1000 cm⁻¹) due to the different substitution patterns. For instance, a C-Br stretching vibration can be observed around 1018 cm⁻¹.[4]

Mass Spectrometry: As constitutional isomers, both compounds will have the same molecular ion peak (m/z 244/246 for the bromine isotopes). The fragmentation patterns are expected to be very similar, with major fragments arising from the loss of the formyl group (-CHO), methyl groups (-CH₃), and bromine atom (-Br). Distinguishing the isomers based solely on their electron ionization mass spectra can be challenging without high-resolution analysis or comparison to authenticated standards.

Chromatographic Separation

The bromination of 2,5-dimethoxybenzaldehyde typically yields a mixture of the 4-bromo (major product) and 6-bromo (minor product) isomers.[3][5] These can be separated using chromatographic techniques.

Column Chromatography: Separation can be achieved on silica (B1680970) gel.[6] A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, will allow for the separation of the two isomers based on their differing polarities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable technique for the analytical and preparative separation of these isomers. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point.

Experimental Workflow: Synthesis and Isomer Separation

The following diagram illustrates a typical workflow for the synthesis and separation of the 4-bromo and 6-bromo isomers of 2,5-dimethoxybenzaldehyde.

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis A 2,5-Dimethoxybenzaldehyde B Bromination (Br₂, Acetic Acid) A->B C Mixture of 4-bromo and 6-bromo isomers B->C D Column Chromatography (Silica Gel) C->D E 4-bromo-2,5-dimethoxybenzaldehyde (Major Product) D->E Less Polar F 6-bromo-2,5-dimethoxybenzaldehyde (Minor Product) D->F More Polar G ¹H NMR, ¹³C NMR, IR, MS, Melting Point E->G F->G

Synthesis and separation workflow.

Application in Drug Synthesis: The Path to 2C-B

The 4-bromo isomer of 2,5-dimethoxybenzaldehyde is a key precursor in the synthesis of the psychoactive phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). The accurate identification of the starting material is paramount to ensure the correct final product.

G A 4-bromo-2,5-dimethoxybenzaldehyde B Henry Reaction (Nitromethane, Base) A->B C 4-bromo-2,5-dimethoxy-β-nitrostyrene B->C D Reduction (e.g., LiAlH₄) C->D E 4-bromo-2,5-dimethoxyphenethylamine (2C-B) D->E

Synthetic pathway from 4-bromo-2,5-dimethoxybenzaldehyde to 2C-B.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum with a spectral width of approximately 220 ppm. A larger number of scans will be necessary compared to the ¹H spectrum.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

General Procedure for Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude mixture of isomers in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the separated isomers.

  • Solvent Evaporation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

This guide provides a foundational framework for the differentiation of 4-bromo- and 6-bromo-2,5-dimethoxybenzaldehyde. For definitive identification, it is always recommended to compare the acquired data with that of a certified reference standard.

References

Validating the Structure of 2-Bromo-4,5-dimethoxybenzaldehyde Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical cornerstone of any successful project. In the synthesis of derivatives of 2-Bromo-4,5-dimethoxybenzaldehyde, a versatile building block in medicinal chemistry, rigorous structural validation is paramount to ensure the integrity of downstream applications. This guide provides a comprehensive comparison of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—offering insights into their performance, supported by experimental data and detailed protocols.

Comparative Analysis of Structural Validation Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, the sample's nature, and the available resources. Below is a comparative summary of the most common methods for the structural elucidation of this compound and its derivatives.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, and dynamic properties.Molecular weight, elemental composition, and fragmentation patterns for substructural information.Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.
Sample Requirements ~1-10 mg dissolved in a deuterated solvent.Micrograms to nanograms of sample.A single, well-ordered crystal (typically >20 µm).[1]
Sensitivity Relatively low.High.N/A (requires a single crystal).
Throughput Moderate to high.High.Low to moderate.
Destructive? No.Yes.No (crystal can often be recovered).
Key Advantage Unparalleled for determining the precise atomic connectivity in solution.Excellent for confirming molecular weight and identifying known compounds through library matching.Provides the definitive, unambiguous 3D structure of a molecule in the solid state.
Key Limitation Lower sensitivity compared to MS; can be challenging for complex mixtures.Isomers can be difficult to distinguish without chromatographic separation or advanced techniques.Growing suitable crystals can be a significant bottleneck.

In-Depth Analysis and Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

Predicted ¹H and ¹³C NMR Data for this compound:

¹H NMR (Predicted, 500 MHz, CDCl₃):

Chemical Shift (ppm) Multiplicity Integration Assignment
10.2 s 1H -CHO
7.3 s 1H Ar-H
7.1 s 1H Ar-H
3.95 s 3H -OCH₃

| 3.90 | s | 3H | -OCH₃ |

¹³C NMR (Predicted, 125 MHz, CDCl₃):

Chemical Shift (ppm) Assignment
190.5 C=O
155.0 C-O
150.0 C-O
130.0 C-Br
115.0 Ar-C
112.0 Ar-C
110.0 Ar-C
56.5 -OCH₃

| 56.0 | -OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Electron Ionization Mass Spectrum (EI-MS) Data:

m/z Relative Intensity Assignment
244/246 High [M]⁺ (Molecular ion)
229/231 Moderate [M - CH₃]⁺
215/217 Moderate [M - CHO]⁺
187/189 Low [M - CHO - CO]⁺

| 165 | Low | [M - Br]⁺ |

The molecular ion peak at m/z 244 corresponds to the molecule containing the ⁷⁹Br isotope. The fragmentation pattern shows the loss of a methyl radical (-CH₃) to give a fragment at m/z 229 and the loss of the formyl radical (-CHO) to give a fragment at m/z 215.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. While no crystal structure for this compound itself is publicly available, the technique is invaluable for the definitive structural proof of its derivatives, especially in the context of drug design where understanding the precise 3D conformation is crucial for receptor binding.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

Procedure:

  • In a well-ventilated fume hood, dissolve 3,4-dimethoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in methanol dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Mass Spectrometry (GC-MS): Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • X-ray Crystallography: Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Visualizing Workflows and Relationships

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Bromination Bromination 3,4-Dimethoxybenzaldehyde->Bromination Bromine Bromine Bromine->Bromination Methanol Methanol Methanol->Bromination Precipitation Precipitation Bromination->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic pathway for this compound.

General Workflow for Structural Validation

G Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Preliminary Analysis (TLC, Melting Point) Preliminary Analysis (TLC, Melting Point) Purification->Preliminary Analysis (TLC, Melting Point) Spectroscopic Analysis Spectroscopic Analysis Preliminary Analysis (TLC, Melting Point)->Spectroscopic Analysis NMR Spectroscopy NMR Spectroscopy Spectroscopic Analysis->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry X-ray Crystallography X-ray Crystallography Spectroscopic Analysis->X-ray Crystallography Data Interpretation Data Interpretation NMR Spectroscopy->Data Interpretation Mass Spectrometry->Data Interpretation X-ray Crystallography->Data Interpretation Structure Confirmed Structure Confirmed Data Interpretation->Structure Confirmed Consistent Data Further Experiments/Inconsistent Data Further Experiments/Inconsistent Data Data Interpretation->Further Experiments/Inconsistent Data Inconsistent Data

Caption: General workflow for the structural validation of a novel compound.

References

comparative study of different synthesis routes for 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, 2-Bromo-4,5-dimethoxybenzaldehyde is a crucial intermediate. This guide provides a comparative analysis of common synthesis routes for this compound, offering detailed experimental protocols and quantitative data to inform methodological choices. The primary precursor for these syntheses is veratraldehyde (3,4-dimethoxybenzaldehyde), which can be synthesized from the readily available vanillin.[1]

Synthesis Routes: A Comparative Overview

The principal methods for synthesizing this compound involve the electrophilic bromination of veratraldehyde. The key difference between the common routes lies in the choice of brominating agent and solvent system. This guide focuses on two well-documented methods: bromination using elemental bromine and an in-situ generation of bromine from potassium bromate (B103136) (KBrO3) and hydrobromic acid (HBr).

ParameterRoute 1: Bromination with Br2 in Methanol (B129727)Route 2: Bromination with Br2 in Acetic AcidRoute 3: Bromination with KBrO3/HBr in Acetic Acid
Starting Material Veratraldehyde (3,4-dimethoxybenzaldehyde)Veratraldehyde (3,4-dimethoxybenzaldehyde)Veratraldehyde (3,4-dimethoxybenzaldehyde)
Brominating Agent Bromine (Br2)Bromine (Br2)Potassium Bromate (KBrO3) / Hydrobromic Acid (HBr)
Solvent MethanolGlacial Acetic AcidGlacial Acetic Acid
Reported Yield 90-92%[1]86.5%[2]Up to 82.03%[3][4]
Melting Point (°C) 143-146[1]151-152[2]142-144[3][4]
Key Advantages High yield, efficient on a large scale.[1]Straightforward procedure.Avoids direct handling of highly toxic and reactive liquid bromine.[3][4]
Key Disadvantages Use of highly corrosive and toxic liquid bromine.Use of highly corrosive and toxic liquid bromine.Yield can be variable depending on the scale.[3][4]

Experimental Protocols

Route 1: Bromination with Elemental Bromine in Methanol

This procedure is adapted for a large-scale synthesis but can be scaled down.[1]

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Methanol

  • Bromine

  • Water

Procedure:

  • A solution of veratraldehyde in methanol is prepared. For a large scale, 4.0 kg of veratraldehyde is dissolved in 25 L of methanol.[1]

  • The solution is brought to a temperature of 30°C.

  • Bromine (1.1 equivalents) is added while cooling to maintain the temperature below 40°C.[1]

  • The mixture is stirred at this temperature for 1 hour.[1]

  • A portion of the methanol is removed by distillation.

  • The mixture is cooled to 20°C, and water is added to precipitate the product.[1]

  • The resulting slurry is filtered, and the solid is washed with cold methanol.[1]

  • The product is dried under vacuum at 50°C to yield this compound.[1]

Route 2: Bromination with Elemental Bromine in Acetic Acid

This method is a common laboratory-scale procedure.[2]

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Glacial Acetic Acid

  • Bromine

  • Water

Procedure:

  • Dissolve 100g (0.602 mol) of 3,4-dimethoxybenzaldehyde (B141060) in 400ml of glacial acetic acid with stirring at room temperature.[2]

  • Slowly add 30.8ml (0.602 mol) of bromine dropwise to the solution.[2]

  • The reaction is carried out at 20-30°C for 6 hours.[2]

  • After the reaction, 200ml of water is added, leading to the separation of a yellow solid.[2]

  • The solid is collected by suction filtration, washed with water, and dried under a vacuum to obtain the this compound crystals.[2]

Route 3: Bromination with Potassium Bromate and Hydrobromic Acid

This alternative avoids the direct use of liquid bromine.[3][4]

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Potassium Bromate (KBrO3)

  • Glacial Acetic Acid

  • Hydrobromic Acid (HBr, 47%)

  • Sodium thiosulfate (B1220275) (Na2S2O3)

  • Ice water

  • Ethanol

Procedure:

  • 10 mmol of veratraldehyde is placed in a round bottom flask.[3]

  • 3.3 mmol of KBrO3 and 5 mL of glacial acetic acid are added at room temperature, and the mixture is stirred.[3]

  • 1 mL of 47% HBr is added dropwise.[3]

  • Stirring is continued for 45 minutes, with the reaction progress monitored by TLC.[3]

  • The mixture is then poured into 50 mL of ice water and stirred for 10 minutes.[3]

  • Sodium thiosulfate is added until the color of the solution changes, indicating the quenching of excess bromine.[3]

  • The solid product is collected by filtration, washed with cold distilled water, and recrystallized from ethanol.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

General Synthesis Workflow Start Starting Material (Veratraldehyde) Reaction Bromination Reaction (Addition of Brominating Agent & Solvent) Start->Reaction Dissolution Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Stirring Quenching Reaction Quenching & Product Precipitation Monitoring->Quenching Reaction Completion Isolation Product Isolation (Filtration) Quenching->Isolation Purification Purification (Recrystallization/Washing) Isolation->Purification Final Final Product (this compound) Purification->Final

Caption: Generalized workflow for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4,5-dimethoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Bromo-4,5-dimethoxybenzaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring adherence to regulatory standards and promoting a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as hazardous, and direct contact or inhalation should be avoided.

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[1][2] If there is a risk of dust generation, a dust respirator should also be used.[1]

  • Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, such as a chemical fume hood.[1][3]

  • Spill Management: In the event of a spill, immediately clean the area. For dry spills, use dry clean-up procedures to avoid generating dust.[1] The spilled material should be collected and placed into a clean, dry, sealable, and properly labeled container for disposal.[1] After collection, the area should be washed with large amounts of water, preventing runoff into drains.[1]

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is through a certified hazardous waste management program, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[4] On-site chemical treatment or neutralization by laboratory personnel is strongly discouraged unless a validated and approved protocol from EHS is in place.[4]

  • Waste Identification: Identify this compound waste (including pure substance, contaminated materials, and solutions) as hazardous chemical waste.

  • Container Selection: Select a waste container that is compatible with the chemical. The container must be in good condition, with a secure, tightly-fitting lid.[1][3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started.

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.[4] Store it separately from incompatible materials.[1]

  • Accumulation and Storage: Keep the waste container closed at all times, except when adding waste.[5] Store the container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Request for Pickup: Once the container is full or the project is complete, submit a waste pickup request to your institution's EHS or hazardous waste management office.[5]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.

Hazard Classification Data

The following table summarizes the hazard classifications for this compound, which necessitate its disposal as hazardous waste.

Hazard ClassGHS CodeDescriptionCitations
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Skin SensitizationH317May cause an allergic skin reaction[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound within a laboratory setting.

Caption: Logical workflow for the compliant disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Bromo-4,5-dimethoxybenzaldehyde, tailored for laboratory professionals. Adherence to these protocols is essential for ensuring a safe research environment.

Hazard Summary: this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following table outlines the necessary personal protective equipment to be used when handling this compound.

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety glasses with side-shields or chemical safety goggles.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical-resistant gloves.Butyl rubber or Viton gloves are recommended for prolonged contact (>8 hours).[4] Natural rubber (latex), nitrile rubber, neoprene, and PVC are not recommended.[4] Replace gloves if damaged.
Skin and Body Protection Protective clothing, lab coat.Wear suitable protective clothing to prevent skin contact.[4]
Respiratory Protection Dust mask or respirator with a filter for organic vapors and particulates.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[5]

Operational Plan

Follow these step-by-step procedures for the safe handling of this compound.

StepProcedureKey Considerations
1. Preparation Work in a well-ventilated area, preferably a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[2][6]Avoid the formation of dust.[2][6]
2. Handling Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke when using this product.[1][7] Keep the container tightly closed when not in use.[1][6]Wash hands thoroughly after handling.[1][6]
3. Spills For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or shovel the material into a suitable, labeled container for disposal.[6][8] For wet spills, vacuum or shovel the material into a labeled container for disposal.[1]Prevent spillage from entering drains or waterways.[1] Wash the spill area with large amounts of water.[1]
4. First Aid If in eyes: Immediately flush with fresh running water for at least 15 minutes, keeping eyelids open.[1][6] Seek medical attention.[1][6] If on skin: Immediately remove all contaminated clothing and flush skin with running water and soap if available.[1][6] Seek medical attention if irritation occurs.[1][6] If inhaled: Remove to fresh air.[1][6] If swallowed: Rinse mouth with water and give a glass of water.[1][7] Do not induce vomiting.[9] Seek medical advice.[7]Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Waste TypeDisposal ProcedureRegulatory Compliance
Chemical Residue Dispose of contents and container to an approved waste disposal plant or authorized hazardous waste collection point.[1][6][7]Consult with your institution's environmental health and safety office and follow all local, state, and federal regulations for hazardous waste disposal.
Empty Containers Containers may still present a chemical hazard.[1] If recycling is not possible, puncture containers to prevent re-use and dispose of in an authorized landfill.[1]Retain all label warnings and SDS information.[1]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Fume Hood check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh_chem Weigh Chemical don_ppe->weigh_chem perform_exp Perform Experiment weigh_chem->perform_exp close_cont Keep Container Closed perform_exp->close_cont handle_spills Manage Spills close_cont->handle_spills dispose_waste Dispose of Waste Properly handle_spills->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-4,5-dimethoxybenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.